Sdh-IN-11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H10ClF6N3O2 |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
N-[[5-[2-chloro-4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H10ClF6N3O2/c19-13-7-9(17(20,21)22)5-6-11(13)16-27-14(28-30-16)8-26-15(29)10-3-1-2-4-12(10)18(23,24)25/h1-7H,8H2,(H,26,29) |
InChI Key |
QGQWDOVSAIBXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NOC(=N2)C3=C(C=C(C=C3)C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Sdh-IN-11: An In-Depth Technical Guide on its Mechanism of Action as a Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-11, a novel amide derivative containing a 1,2,4-oxadiazole moiety, has emerged as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in cellular respiration. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its impact on the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document synthesizes available quantitative data, outlines experimental protocols for assessing its activity, and visualizes the key pathways and processes involved.
Core Mechanism of Action: Inhibition of Succinate Dehydrogenase
This compound functions as a powerful inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[1] SDH is a unique enzyme that participates in both the TCA cycle and oxidative phosphorylation.[2] It catalyzes the oxidation of succinate to fumarate in the TCA cycle, simultaneously reducing ubiquinone to ubiquinol in the electron transport chain.
By inhibiting SDH, this compound disrupts this crucial link between the two fundamental metabolic pathways. This leads to a cascade of cellular events, including the blockage of the electron transport chain, which in turn hinders the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[2] The inhibition also causes an accumulation of succinate, which can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent cellular damage.[1]
The primary mode of action is believed to be the binding of this compound to the ubiquinone binding site (Q-site) of the SDH enzyme complex, a common mechanism for many SDHI fungicides. This binding event prevents the natural substrate, ubiquinone, from accessing the active site, thereby halting electron transfer.
Signaling Pathway of this compound Action
References
An In-Depth Technical Guide to Sdh-IN-11: A Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-11, also referred to as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety. It has been identified as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization. All data presented is based on the findings from the primary scientific literature.
Chemical Properties
| Property | Value |
| Compound Name | This compound (Compound A7) |
| Molecular Formula | C₁₈H₁₀ClF₆N₃O₂ |
| Molecular Weight | 449.74 g/mol |
| CAS Number | 2998946-58-8 |
| Chemical Structure | N-( (5-(4-chloro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(trifluoromethyl)benzamide |
Mechanism of Action
This compound exerts its biological effects through the potent inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme that links the TCA cycle and the oxidative phosphorylation pathway by oxidizing succinate to fumarate and transferring electrons to the electron transport chain.
By inhibiting SDH, this compound disrupts this crucial bioenergetic pathway, leading to a cascade of downstream effects within the target organism. This inhibition blocks the electron transfer in the respiratory chain, which in turn hinders the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][2] The disruption of cellular respiration also leads to an increase in oxidative stress, characterized by the accumulation of reactive oxygen species (ROS), which can cause significant damage to cellular components, including lipids, proteins, and DNA.[1][2]
Biological Activity: Nematicidal Effects
This compound has demonstrated significant nematicidal activity against a range of plant-parasitic nematodes.[1][2]
Quantitative Nematicidal Activity
The efficacy of this compound has been quantified by determining its median lethal concentration (LC50) against several nematode species. The results are summarized in the table below.
| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |
| Bursaphelenchus xylophilus (Pine wood nematode) | 1.39 | 106 |
| Aphelenchoides besseyi (Rice stem nematode) | 3.09 | 49.0 |
| Ditylenchus destructor (Sweet potato stem nematode) | 2.54 | 75.0 |
Data from Wang Y, et al. J Agric Food Chem. 2024.[1]
Phenotypic Effects on Nematodes
In addition to lethality, this compound induces several detrimental phenotypic changes in nematodes:
-
Inhibition of Feeding: The compound significantly reduces the feeding capacity of the nematodes.[1][2]
-
Reproductive Disruption: this compound impairs the reproductive ability of the nematodes and inhibits egg hatching.[1][2]
-
Intestinal Damage: The compound causes observable damage to the intestinal tract of the nematodes.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on the descriptions provided in the primary literature and may require optimization for specific laboratory conditions.
Synthesis of this compound (Compound A7)
A detailed, step-by-step synthesis protocol for this compound is described in the supporting information of the primary publication by Wang et al. (2024). Researchers should refer to this document for precise reagent quantities, reaction conditions, and purification methods.
Nematicidal Activity Assay
-
Nematode Culture: The target nematode species (Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor) are cultured under standard laboratory conditions.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired test concentrations.
-
Assay Setup: A suspension of nematodes (approximately 30-50 nematodes in 100 µL of water) is added to each well of a 24-well plate.
-
Treatment: An equal volume of the this compound test solution is added to each well. A solvent control (e.g., DMSO) and a positive control (e.g., tioxazafen) are included.
-
Incubation: The plates are incubated at 25 °C for 24 hours.
-
Mortality Assessment: The number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they do not respond to a physical stimulus with a small probe.
-
Data Analysis: The mortality rate is calculated for each concentration, and the LC50 value is determined using probit analysis.
Succinate Dehydrogenase (SDH) Activity Assay
-
Enzyme Extraction: Nematodes are homogenized in an extraction buffer, and the mitochondrial fraction containing SDH is isolated by centrifugation.
-
Assay Reaction: The SDH activity is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of succinate.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on SDH activity.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated.
ATP Level Determination
-
Sample Preparation: Nematodes treated with this compound and control nematodes are collected and lysed to release intracellular contents.
-
ATP Quantification: The ATP concentration in the lysate is measured using a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction. The light output is proportional to the ATP concentration and is measured using a luminometer.
-
Data Analysis: ATP levels in treated and control groups are compared and normalized to the protein concentration of the lysate.
Reactive Oxygen Species (ROS) Measurement
-
Staining: Nematodes treated with this compound and control nematodes are incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA), which becomes fluorescent upon oxidation by ROS.
-
Imaging: The stained nematodes are observed under a fluorescence microscope, and images are captured.
-
Quantification: The fluorescence intensity of individual nematodes is quantified using image analysis software.
-
Data Analysis: The fluorescence intensity of treated and control groups is compared to determine the relative levels of ROS.
Intestinal Damage Observation
-
Sample Preparation: Nematodes treated with this compound and control nematodes are fixed and prepared for microscopic observation.
-
Microscopy: The intestinal morphology of the nematodes is examined using differential interference contrast (DIC) microscopy.
-
Analysis: Any signs of damage, such as cell lysis, vacuolization, or disruption of the intestinal lumen, are recorded and compared between the treated and control groups.
Conclusion
This compound is a promising new nematicidal agent with a well-defined mechanism of action targeting a fundamental metabolic pathway in nematodes. Its high potency against several economically important nematode species, coupled with a multifaceted impact on nematode physiology, makes it a strong candidate for further development in crop protection. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon these findings. Future research should focus on in-planta efficacy, spectrum of activity against other pests, and toxicological studies to assess its potential for agricultural applications.
References
Sdh-IN-11: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sdh-IN-11, also identified as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has demonstrated potent inhibitory activity against succinate dehydrogenase (SDH).[1] This inhibition disrupts the mitochondrial electron transport chain, leading to a cascade of cellular effects, including increased oxidative stress and reduced ATP synthesis. Primarily investigated for its nematicidal properties, this compound has shown significant efficacy against various nematode species. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and a visualization of its impact on cellular signaling pathways.
Core Mechanism of Action: Succinate Dehydrogenase Inhibition
This compound functions as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. By binding to SDH, this compound blocks the oxidation of succinate to fumarate. This enzymatic blockade has two major downstream consequences:
-
Disruption of the Electron Transport Chain: The inhibition of SDH impedes the transfer of electrons to the ubiquinone pool, thereby disrupting the flow of electrons through the respiratory chain.
-
Impaired ATP Synthesis: The compromised electron transport chain function leads to a significant reduction in the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell.[1]
The culmination of these effects is a state of cellular energy depletion and increased oxidative stress, ultimately leading to cell death in susceptible organisms.[1]
Quantitative Data
The inhibitory and biological activities of this compound have been quantified in various assays. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound against Succinate Dehydrogenase
| Compound | Target Organism | IC50 (µM) | Reference |
| This compound | Nematode | 3.58 |
Note: The specific nematode species for the IC50 value was not specified in the available resources.
Table 2: Nematicidal Activity of this compound (Compound A7)
| Target Nematode Species | LC50 (mg/L) | Reference |
| Bursaphelenchus xylophilus | 1.39 - 3.09 | [1] |
| Aphelenchoides besseyi | 1.39 - 3.09 | [1] |
| Ditylenchus destructor | 1.39 - 3.09 | [1] |
Table 3: Physiological Effects of this compound on Nematodes
| Effect | Observation | Reference |
| Feeding | Outstanding inhibitory effect | [1] |
| Reproductive Ability | Outstanding inhibitory effect | [1] |
| Egg Hatching | Outstanding inhibitory effect | [1] |
| Oxidative Stress | Effective promotion of oxidative stress | [1] |
| Intestinal Integrity | Causes intestinal damage | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
The following are representative protocols for key experiments used in the characterization of this compound and other SDH inhibitors.
Succinate Dehydrogenase (SDH) Inhibition Assay (In Vitro)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against SDH.
Materials:
-
Mitochondrial fraction isolated from target organism (e.g., nematodes)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4)
-
Succinate solution (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution
-
This compound (or other test inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, DCPIP, and PMS.
-
Add the mitochondrial fraction to each well.
-
Add this compound at a range of final concentrations to the test wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., malonate).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the reaction by adding the succinate solution to all wells.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Nematicidal Activity Assay
This protocol describes a method for assessing the lethal concentration of this compound against nematodes.
Materials:
-
Synchronized population of the target nematode species (e.g., Bursaphelenchus xylophilus)
-
This compound stock solution
-
Solvent (e.g., acetone or DMSO)
-
24-well plates
-
Nematode growth medium (NGM) or appropriate liquid culture medium
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in the appropriate medium in the wells of a 24-well plate. Include a solvent control.
-
Add a defined number of nematodes (e.g., 50-100) to each well.
-
Incubate the plates under controlled conditions (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Following incubation, count the number of dead nematodes in each well under a microscope. Nematodes are typically considered dead if they are immobile and do not respond to gentle prodding.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the solvent control.
-
Determine the LC50 value using probit analysis or a similar statistical method.
Oxidative Stress Assay in Nematodes
This protocol provides a general method for assessing the induction of oxidative stress in nematodes.
Materials:
-
Synchronized population of nematodes
-
This compound
-
M9 buffer
-
Reactive Oxygen Species (ROS) fluorescent probe (e.g., H2DCF-DA)
-
96-well black microplate with a clear bottom
-
Fluorescence microscope or microplate reader
Procedure:
-
Expose a population of nematodes to a sub-lethal concentration of this compound for a defined period.
-
Wash the nematodes with M9 buffer to remove excess compound.
-
Incubate the treated nematodes with the ROS fluorescent probe (e.g., H2DCF-DA) in the dark.
-
After incubation, wash the nematodes again to remove the excess probe.
-
Transfer the nematodes to the wells of a 96-well plate.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
-
An increase in fluorescence intensity in the this compound-treated group compared to the control group indicates an increase in oxidative stress.
ATP Level Determination in Nematodes
This protocol outlines a method for quantifying ATP levels in nematodes following treatment with this compound.
Materials:
-
Synchronized population of nematodes
-
This compound
-
Lysis buffer
-
ATP determination kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Treat a population of nematodes with this compound at a specified concentration and for a defined duration.
-
Collect and wash the nematodes.
-
Homogenize the nematodes in lysis buffer on ice.
-
Centrifuge the lysate to pellet the debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
Use an ATP determination kit according to the manufacturer's instructions to measure the ATP concentration in the supernatant. This typically involves mixing the sample with a luciferase-luciferin reagent and measuring the resulting luminescence.
-
Normalize the ATP levels to the protein concentration for each sample.
-
A decrease in the ATP level in the this compound-treated group compared to the control group indicates impaired ATP synthesis.
Conclusion
This compound is a promising novel succinate dehydrogenase inhibitor with potent nematicidal activity. Its mechanism of action, centered on the disruption of mitochondrial respiration and energy production, makes it a valuable tool for research in parasitology and bioenergetics. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic and research applications of this compound and other molecules in its class. Further studies are warranted to explore its efficacy and safety in broader biological systems and its potential for development as a commercial nematicide or a pharmacological tool.
References
Sdh-IN-11: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Mechanism of Action of a Novel Succinate Dehydrogenase Inhibitor
Introduction
Sdh-IN-11, also identified as compound A7, is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has demonstrated significant potential as a nematicide.[1][2] Its mechanism of action is rooted in the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical research.
Chemical Structure and Physicochemical Properties
This compound is characterized by a central 1,2,4-oxadiazole ring linked to two substituted phenyl rings through an amide bridge. The systematic IUPAC name is N-((3-(4-chloro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2998946-58-8 | MedChemExpress |
| Molecular Formula | C₁₈H₁₀ClF₆N₃O₂ | MedChemExpress |
| Molecular Weight | 449.73 g/mol | MedChemExpress |
| SMILES | O=C(NCC1=NOC(C2=CC=C(C(F)(F)F)C=C2Cl)=N1)C3=C(C(F)(F)F)C=CC=C3 | MedChemExpress |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | MedChemExpress |
Synthesis
The synthesis of this compound involves a multi-step process culminating in the formation of the amide linkage. While the full detailed protocol from the primary literature is proprietary, the general synthetic strategy for analogous 1,2,4-oxadiazole amide derivatives can be outlined as follows:
-
Formation of the 1,2,4-oxadiazole core: This typically involves the cyclization of an amidoxime with an acyl chloride or a carboxylic acid.
-
Functional group manipulation: Introduction of the aminomethyl group at the 5-position of the oxadiazole ring.
-
Amide coupling: The final step involves the coupling of the aminomethyl-oxadiazole intermediate with a substituted benzoic acid derivative (in this case, 2-(trifluoromethyl)benzoic acid) using a suitable coupling agent (e.g., DCC, EDC).
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2] SDH is a key enzyme that links the TCA cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[3][4]
Signaling Pathway of SDH Inhibition
The inhibition of SDH by this compound disrupts the normal flow of electrons in the mitochondrial respiratory chain, leading to a cascade of cellular events.
Caption: Mechanism of action of this compound via inhibition of succinate dehydrogenase.
By binding to SDH, this compound blocks the conversion of succinate to fumarate, leading to an accumulation of succinate.[1][2] This inhibition disrupts the electron flow to the rest of the electron transport chain, which in turn impairs the generation of the proton gradient necessary for ATP synthesis. The disruption of the electron transport chain can also lead to an increase in the production of reactive oxygen species (ROS), causing oxidative stress and subsequent cellular damage, ultimately resulting in the death of the nematode.[1][2][5]
Nematicidal Activity
This compound has demonstrated potent nematicidal activity against a range of plant-parasitic nematodes.
Table 2: Nematicidal Activity of this compound
| Nematode Species | LC₅₀ (mg/L) | Reference |
| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | [1][2] |
| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | [1][2] |
| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | [1][2] |
The LC₅₀ values indicate that this compound is significantly more potent than the control nematicide tioxazafen.[1][2] Furthermore, this compound has been shown to have an outstanding inhibitory effect on nematode feeding, reproductive ability, and egg hatching.[1][2]
Experimental Protocols
Nematicidal Activity Assay (General Protocol)
The following is a generalized protocol for assessing the nematicidal activity of compounds like this compound. The specific parameters for this compound can be found in the primary literature.[1][2]
Caption: Generalized workflow for the in vitro nematicidal activity assay.
-
Nematode Preparation: The target nematode species are cultured and synchronized to obtain a population of a specific life stage (e.g., second-stage juveniles, J2s).
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in a buffer or water containing a surfactant (e.g., Tween 20) to ensure solubility and uniform distribution. A control nematicide and a solvent-only control are also prepared.
-
Incubation: A fixed number of nematodes are added to the wells of a multi-well plate containing the different concentrations of the test compounds and controls.
-
Observation: The plates are incubated at a controlled temperature. At specific time points (e.g., 24, 48, 72 hours), the number of dead or immobile nematodes is counted under a microscope.
-
Data Analysis: The mortality rate is calculated for each concentration, and the data is used to determine the LC₅₀ value using probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay (General Protocol)
This generalized protocol outlines the steps for measuring the inhibition of SDH activity.
-
Enzyme Preparation: Mitochondria containing SDH are isolated from a relevant source, such as nematode or bovine heart tissue. The protein concentration of the mitochondrial preparation is determined.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer, the substrate (succinate), an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP, or a tetrazolium salt like INT), and the mitochondrial preparation.
-
Inhibitor Addition: Various concentrations of this compound (dissolved in a suitable solvent) are added to the reaction wells. Control wells contain the solvent only.
-
Measurement: The rate of reduction of the electron acceptor is measured spectrophotometrically over time. The decrease in absorbance (for DCPIP) or increase in absorbance (for formazan from tetrazolium salts) is proportional to the SDH activity.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined by plotting the inhibition percentage against the inhibitor concentration. A study on a similar compound, F15, which is also a 1,2,4-oxadiazole derivative, showed an IC50 of 12.5 μg/mL against the SDH of Sclerotinia sclerotiorum.[6] Another study on a novel nematicidal SDH inhibitor reported an IC50 value of 19.6 μM.[7][8]
Conclusion
This compound is a promising new chemical entity with potent nematicidal activity stemming from its effective inhibition of succinate dehydrogenase. Its well-defined chemical structure and clear mechanism of action make it an excellent candidate for further development as a novel nematicide. The information provided in this technical guide serves as a comprehensive resource for researchers interested in exploring the potential of this compound and other related SDH inhibitors for applications in agriculture and beyond. Further research into its in-planta efficacy, spectrum of activity against other nematode species, and safety profile will be crucial for its potential commercialization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments [mdpi.com]
- 7. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Technical Guide: Target Validation of Sdh-IN-11 in Nematodes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides an in-depth overview of the target validation of Sdh-IN-11, a novel succinate dehydrogenase (SDH) inhibitor, in nematodes. This compound, also designated as compound A7, has demonstrated significant nematicidal activity against a range of parasitic nematodes. This document summarizes the current understanding of its mechanism of action, presents key quantitative data on its efficacy, and details the experimental protocols used for its validation. The information herein is intended to support further research and development of this compound as a potential nematicide.
Introduction to Succinate Dehydrogenase as a Nematicidal Target
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration, leading to a halt in ATP synthesis and ultimately causing paralysis and death in nematodes. This makes SDH an attractive target for the development of novel nematicides. Several commercial nematicides, such as fluopyram, are known to target this enzyme. The development of new SDH inhibitors like this compound is driven by the need for new modes of action to manage nematode resistance and to provide more effective and safer pest control solutions in agriculture.
This compound: A Novel SDH Inhibitor
This compound is a novel amide derivative containing a 1,2,4-oxadiazole moiety. Its development was part of a broader effort to discover new nematicidal compounds with high efficacy.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of nematode succinate dehydrogenase. This inhibition leads to a cascade of downstream effects, including:
-
Disruption of Energy Metabolism: By blocking the electron transport chain at complex II, this compound hinders the synthesis of ATP.[1][2]
-
Induction of Oxidative Stress: The blockage of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative stress within the nematode.[1][2]
-
Physiological and Developmental Effects: The disruption of energy metabolism and increased oxidative stress manifest as inhibition of feeding, reduced reproductive ability, and decreased egg hatching.[1][2]
-
Intestinal Damage: this compound has been observed to cause significant damage to the intestinal tract of nematodes.[1][2]
Quantitative Efficacy Data
The nematicidal activity of this compound (compound A7) has been quantified against several important plant-parasitic nematodes. The following tables summarize the lethal concentration (LC50) values.
Table 1: Nematicidal Activity (LC50) of this compound (Compound A7) Against Various Nematode Species
| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |
| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | 106 |
| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | 49.0 |
| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | 75.0 |
Data sourced from Wang et al., 2024.[1]
Experimental Protocols
This section details the methodologies for key experiments used in the validation of this compound as a nematicidal agent.
Nematicidal Activity Assay
This protocol is used to determine the lethal concentration of this compound against various nematode species.
Materials:
-
Nematode cultures (e.g., Bursaphelenchus xylophilus, Aphelenchoides besseyi, Ditylenchus destructor)
-
This compound (Compound A7) stock solution
-
Solvent for this compound (e.g., DMSO)
-
24-well microplates
-
Sterile water
-
Microscope
Procedure:
-
Prepare serial dilutions of this compound in sterile water from the stock solution. The final concentrations should bracket the expected LC50 value. A solvent control (water with the same concentration of DMSO as the highest this compound concentration) should also be prepared.
-
Add a suspension of approximately 100 nematodes to each well of a 24-well plate.
-
Add the corresponding this compound dilution or control solution to each well.
-
Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, count the number of dead nematodes in each well under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Calculate the mortality rate for each concentration, correcting for any mortality in the control group.
-
Determine the LC50 value using probit analysis or a similar statistical method.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the direct inhibitory effect of this compound on the activity of the SDH enzyme.
Materials:
-
Nematode homogenate (source of SDH)
-
This compound (Compound A7) at various concentrations
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT)
-
Spectrophotometer
Procedure:
-
Prepare a nematode homogenate by disrupting nematodes in the assay buffer and centrifuging to obtain a mitochondrial fraction rich in SDH.
-
In a microplate, mix the nematode homogenate with different concentrations of this compound or a solvent control.
-
Initiate the enzymatic reaction by adding succinate.
-
The reduction of the electron acceptor (e.g., the decolorization of DCPIP or the formation of formazan from INT) is monitored over time using a spectrophotometer at the appropriate wavelength.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition for each this compound concentration is determined relative to the control.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is calculated.
Nematode Feeding, Reproduction, and Egg Hatching Assays
These assays assess the physiological and developmental effects of this compound on nematodes.
Feeding Assay:
-
Expose nematodes to a sub-lethal concentration of this compound.
-
Provide a food source (e.g., cultured fungi for fungivorous nematodes or plant roots for plant-parasitic nematodes).
-
Observe and quantify feeding behavior over time. This can be done by measuring the consumption of the food source or by observing pharyngeal pumping rates under a microscope.
Reproduction Assay:
-
Treat nematodes with a sub-lethal concentration of this compound.
-
Culture the treated nematodes under conditions that support reproduction.
-
After a set period, count the number of progeny (eggs and juveniles) produced per adult nematode.
-
Compare the reproductive rate of treated nematodes to that of a control group.
Egg Hatching Assay:
-
Collect nematode eggs.
-
Incubate the eggs in solutions containing various concentrations of this compound or a control solution.
-
After a suitable incubation period, count the number of hatched juveniles.
-
Calculate the percentage of egg hatching for each concentration and compare it to the control.
Intestinal Damage and Oxidative Stress Assessment
Intestinal Damage Assay:
-
Expose nematodes to this compound.
-
After treatment, fix and stain the nematodes with a dye that highlights intestinal morphology (e.g., a vital dye or a specific antibody stain).
-
Observe the intestinal structure under a microscope for signs of damage, such as cellular disorganization, vacuolization, or lysis.
Oxidative Stress Assay:
-
Treat nematodes with this compound.
-
Homogenize the treated nematodes and measure the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase) and the levels of markers of oxidative damage (e.g., malondialdehyde).
-
Alternatively, use fluorescent probes that detect reactive oxygen species (ROS) in live nematodes.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in nematodes.
Experimental Workflow for Target Validation
References
Sdh-IN-11: A Potential Nematicide Targeting Succinate Dehydrogenase
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Sdh-IN-11" is not referenced in the currently available scientific literature. This guide is based on published data for other potent succinate dehydrogenase inhibitor (SDHI) nematicides, which are presumed to share a similar mechanism of action and experimental evaluation framework. The data presented herein should be considered representative of this class of compounds.
Introduction
Plant-parasitic nematodes represent a significant threat to global agriculture, causing substantial economic losses. The development of novel, effective, and safe nematicides is crucial for sustainable crop protection. One promising class of molecules is the succinate dehydrogenase inhibitors (SDHIs), which target a key enzyme in the mitochondrial electron transport chain. This document provides a technical overview of the core principles behind a potential SDHI nematicide, referred to here as this compound, based on the current understanding of related compounds.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Succinate dehydrogenase (SDH), also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of nematodes. It plays a dual role, participating in both the citric acid cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate, transferring electrons to ubiquinone.
SDHI nematicides, including the conceptual this compound, are believed to function by binding to the ubiquinone-binding site (Q-site) of the SDH complex. This binding competitively inhibits the reduction of ubiquinone, thereby disrupting the electron transport chain. The interruption of this vital process leads to a cascade of metabolic failures, ultimately resulting in nematode paralysis and death. The SDH complex in nematodes is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[1][2] The Q-site is formed by subunits SDHB, SDHC, and SDHD.[1]
Figure 1: Proposed signaling pathway for this compound action.
Quantitative Data on Nematicidal Activity
The efficacy of SDHI nematicides can be quantified through various bioassays. The following table summarizes representative data for potent SDHI compounds against different nematode species. This data provides a benchmark for the potential activity of this compound.
| Compound | Target Nematode | Assay Type | Metric | Value | Reference |
| Cyclobutrifluram | Bursaphelenchus xylophilus | Mortality | LC50 (24h) | 0.1078 mg/L | [1] |
| Compound 1 (ID: 7607321) | Caenorhabditis elegans | Enzyme Inhibition | IC50 | 19.6 µM | [3] |
| Fluopyram | Meloidogyne incognita | Mortality | ED50 (24h) | 1 ppm | |
| Tolfenpyrad | Caenorhabditis elegans | Motility | EC50 (17.5h) | 3.6 µM | [4] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of potential nematicides like this compound. Below are protocols for key experiments.
In Vitro Mortality Assay
Objective: To determine the lethal concentration (LC50) of this compound.
Materials:
-
Synchronized L4 stage or adult nematodes (e.g., Caenorhabditis elegans or a target plant-parasitic species).
-
96-well microtiter plates.
-
K saline solution (51 mM NaCl, 32 mM KCl).[5]
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
Bovine Serum Albumin (BSA).
-
Stereomicroscope.
Procedure:
-
Prepare a suspension of synchronized nematodes in K saline.
-
Dispense approximately 60 worms per well into a 96-well plate in a volume of 80 µL of K saline containing 0.015% BSA.[5]
-
Prepare serial dilutions of this compound in K saline. The final solvent concentration should not exceed 1%.
-
Add 20 µL of the this compound dilutions to the wells to achieve the desired final concentrations. Include a solvent-only control.
-
Incubate the plates at 20°C for 24 hours.
-
Assess nematode mortality under a stereomicroscope. Nematodes that do not respond to a gentle touch with a platinum wire are considered dead.
-
Calculate the LC50 value using appropriate statistical software (e.g., probit analysis).
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against nematode SDH.
Materials:
-
Isolated nematode mitochondria.
-
This compound stock solution.
-
Assay buffer (e.g., potassium phosphate buffer with succinate).
-
DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor.
-
Spectrophotometer.
Procedure:
-
Isolate mitochondria from a large population of nematodes using standard differential centrifugation techniques.
-
Prepare a reaction mixture containing the mitochondrial suspension, assay buffer, and DCPIP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding succinate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the initial reaction rates for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Motility Assay
Objective: To assess the effect of this compound on nematode movement.
Materials:
-
Synchronized L4 stage nematodes.
-
96-well microtiter plates.
-
K saline solution with 0.015% BSA.[5]
-
This compound stock solution.
-
Automated motility tracking system (e.g., WMicrotracker).
Procedure:
-
Plate nematodes in 96-well plates as described for the mortality assay.
-
Measure the basal movement of the worms for 30 minutes to normalize the data.[5]
-
Add this compound at various concentrations to the wells.
-
Record nematode motility at regular intervals over a period of up to 24 hours using the automated tracking system.
-
Analyze the data to determine the effective concentration (EC50) that reduces motility by 50%.
Figure 2: General experimental workflow for nematicidal assays.
Conclusion
Succinate dehydrogenase inhibitors represent a promising class of nematicides with a specific and vital molecular target. While "this compound" remains a conceptual compound, the data from related molecules such as cyclobutrifluram and others indicate that this class of inhibitors has potent nematicidal activity. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this compound and other novel SDHI candidates. Further research into the structure-activity relationships, nematode-specific selectivity, and resistance potential of these compounds is warranted to develop the next generation of effective and sustainable nematicides.
References
- 1. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus [mdpi.com]
- 2. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide on Succinate Dehydrogenase (SDH) Inhibitors and Mitochondrial Complex II
Disclaimer: The specific compound "Sdh-IN-11" does not correspond to a publicly documented succinate dehydrogenase (SDH) inhibitor. Therefore, this technical guide will utilize a well-characterized, potent, and specific mitochondrial complex II inhibitor, Atpenin A5 , as a representative molecule to provide the requested in-depth information. The principles, experimental protocols, and biological consequences discussed are broadly applicable to other inhibitors of mitochondrial complex II.
Introduction to Mitochondrial Complex II (Succinate Dehydrogenase)
Mitochondrial Complex II, also known as succinate dehydrogenase (SDH) or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism as it is the only enzyme that participates in both the Krebs (tricarboxylic acid or TCA) cycle and the electron transport chain (ETC). In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the electron transport chain, which is subsequently reduced to ubiquinol. This process contributes to the generation of ATP through oxidative phosphorylation.
The inhibition of mitochondrial complex II has significant implications for cellular bioenergetics and signaling, making it a target of interest for drug development in various fields, including oncology, cardiology, and agriculture (as fungicides).
Atpenin A5: A Representative SDH Inhibitor
Atpenin A5 is a potent and highly specific inhibitor of mitochondrial complex II.[1] It belongs to a class of inhibitors that act at the ubiquinone-binding site of the complex, thereby blocking the transfer of electrons from the iron-sulfur clusters of the SDHB subunit to ubiquinone.[2][3] This mechanism of action is distinct from competitive inhibitors that bind to the succinate-binding site on the SDHA subunit.[4]
Quantitative Data for Atpenin A5 Inhibition of Mitochondrial Complex II
The inhibitory potency of Atpenin A5 against mitochondrial complex II has been quantified across various biological systems. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Biological System | IC50 Value (nM) | Reference(s) |
| General | ~10 | [1] |
| Submitochondrial Particles (SMPs) | 8.3 | [1] |
| Isolated Mitochondria | 9.3 | [1] |
| Cardiomyocytes | 8.5 | [1] |
| Nematode Mitochondria | 12 | [2][3] |
| Mammalian Mitochondria | 3.7 | [2][3] |
| Bovine Heart Complex II | 3.6 | [5] |
| Rat Liver Complex II | 3.7 | [5] |
Experimental Protocols
Measurement of Mitochondrial Complex II Activity
A common method to determine the enzymatic activity of mitochondrial complex II is to measure the rate of succinate-dependent reduction of an artificial electron acceptor.
Protocol: Spectrophotometric Assay of Complex II Activity (Succinate-DCPIP Reductase)
This protocol is adapted from standard biochemical procedures.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4, containing 2 mM EDTA
-
Succinate solution (1 M)
-
Rotenone solution (2 µM in DMSO) - to inhibit Complex I
-
Antimycin A solution (2 µM in ethanol) - to inhibit Complex III
-
Potassium cyanide (KCN) solution (2 mM) - to inhibit Complex IV
-
2,6-Dichlorophenolindophenol (DCPIP) solution (2.5 mM)
-
Decylubiquinone solution (10 mM in ethanol)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Set the spectrophotometer to 600 nm and 37°C.
-
In a cuvette, add 1 ml of Assay Buffer.
-
Add rotenone (to a final concentration of 2 µM), antimycin A (to a final concentration of 2 µM), and KCN (to a final concentration of 2 mM) to the cuvette to inhibit other respiratory complexes.
-
Add DCPIP to a final concentration of 50 µM and decylubiquinone to a final concentration of 100 µM.
-
Add the mitochondrial sample (e.g., 10-50 µg of protein).
-
To measure the baseline rate of DCPIP reduction, monitor the absorbance at 600 nm for 2-3 minutes.
-
Initiate the reaction by adding succinate to a final concentration of 10 mM.
-
Immediately start recording the decrease in absorbance at 600 nm for 5-10 minutes. The rate of decrease in absorbance is proportional to the Complex II activity.
-
To test the effect of an inhibitor (e.g., Atpenin A5), pre-incubate the mitochondrial sample with the inhibitor for a specified time before adding succinate.
Assessment of Cellular Respiration
The effect of SDH inhibitors on cellular respiration can be measured in real-time using extracellular flux analyzers, such as the Seahorse XF Analyzer.
Protocol: Seahorse XF Cell Mito Stress Test for Complex II Inhibition
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Adherent cells of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Rotenone (Complex I inhibitor)
-
Succinate
-
Antimycin A (Complex III inhibitor)
-
Atpenin A5 (or other Complex II inhibitor)
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with the compounds for injection:
-
Port A: Rotenone
-
Port B: Succinate
-
Port C: Atpenin A5 (or another Complex II inhibitor)
-
Port D: Antimycin A
-
-
Place the loaded sensor cartridge and the cell plate into the Seahorse XF Analyzer and start the protocol.
-
The instrument will measure the basal Oxygen Consumption Rate (OCR).
-
After the basal measurements, the instrument will inject the compounds sequentially and measure the OCR after each injection.
-
Rotenone injection: This inhibits Complex I-linked respiration, so the remaining OCR is primarily due to other substrates.
-
Succinate injection: This provides the substrate for Complex II, leading to an increase in OCR that is dependent on Complex II activity.
-
Atpenin A5 injection: This will inhibit Complex II, and the resulting decrease in OCR represents the Complex II-dependent respiration.
-
Antimycin A injection: This will inhibit Complex III, shutting down most mitochondrial respiration and providing a measure of non-mitochondrial oxygen consumption.
-
Signaling Pathways and Biological Consequences of Complex II Inhibition
The inhibition of mitochondrial complex II extends beyond a simple reduction in ATP synthesis, leading to significant alterations in cellular signaling pathways.
Succinate Accumulation and HIF-1α Stabilization
One of the primary consequences of SDH inhibition is the accumulation of its substrate, succinate.[6] Elevated succinate levels can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. This inhibition leads to the stabilization of HIF-1α even under normoxic conditions, creating a "pseudohypoxic" state.[7] Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and cell survival, which can contribute to tumorigenesis.
Reactive Oxygen Species (ROS) Production and Autophagy
Inhibition of the electron transport chain, including at Complex II, can lead to the increased production of reactive oxygen species (ROS).[8] This occurs due to the backup of electrons, which can then be prematurely leaked to molecular oxygen, forming superoxide radicals. Elevated ROS levels can act as signaling molecules to induce protective mechanisms such as autophagy, a cellular process for degrading and recycling damaged organelles and proteins.[9] However, excessive ROS can also lead to oxidative stress and cellular damage, contributing to neurodegenerative processes.[10]
Epigenetic Modifications
The accumulation of succinate due to SDH inhibition can also impact the epigenome. Succinate can competitively inhibit 2-oxoglutarate-dependent dioxygenases, which include the Jumonji C (JmjC) domain-containing histone demethylases. Inhibition of these enzymes leads to a global increase in histone methylation, which can alter gene expression patterns and contribute to tumorigenesis.[11]
Conclusion
The inhibition of mitochondrial complex II by compounds such as Atpenin A5 has profound effects on cellular metabolism, signaling, and fate. This technical guide has provided an overview of the mechanism of action of a representative SDH inhibitor, quantitative data on its potency, detailed experimental protocols for its characterization, and an exploration of the key signaling pathways affected. The intricate interplay between cellular energy metabolism and signaling pathways underscores the importance of mitochondrial complex II as a therapeutic target and highlights the need for a thorough understanding of the consequences of its inhibition in various physiological and pathological contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atpenin A5, ubiquinone-binding site mitochondrial complex II inhibitor (CAS 119509-24-9) | Abcam [abcam.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Atpenins, potent and specific inhibitors of mitochondrial complex II (succinate-ubiquinone oxidoreductase) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Malonate induces cell death via mitochondrial potential collapse and delayed swelling through an ROS-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of mitochondrial complex II in neuronal cells triggers unique pathways culminating in autophagy with implications for neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Sdh-IN-11: Application Notes and Protocols for Nematode Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-11 (also referred to as compound A7) is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2] Inhibition of SDH disrupts cellular respiration and energy production, leading to significant physiological consequences in nematodes. This document provides detailed application notes and experimental protocols for the use of this compound in nematode research, with a focus on its nematicidal properties and mechanism of action. This compound has demonstrated significant inhibitory effects on nematode feeding, reproduction, and egg hatching.[1][2] Furthermore, it has been shown to induce oxidative stress and cause intestinal damage in nematodes.[1][2]
Mechanism of Action
This compound targets and inhibits the activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1] This enzyme is responsible for the oxidation of succinate to fumarate in the TCA cycle and the transfer of electrons to the electron transport chain. By blocking SDH activity, this compound disrupts the synthesis of adenosine triphosphate (ATP), leading to energy depletion and ultimately, nematode death.[1] The inhibition of SDH can also lead to the accumulation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage, including to the nematode intestine.[1]
Figure 1: this compound Mechanism of Action.
Quantitative Data
The nematicidal activity of this compound (compound A7) has been quantified against several plant-parasitic nematodes. The following table summarizes the median lethal concentration (LC50) values.
| Nematode Species | This compound (A7) LC50 (mg/L) | Tioxazafen (Control) LC50 (mg/L) |
| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 - 3.09 | 106 |
| Aphelenchoides besseyi (rice stem nematode) | 1.39 - 3.09 | 49.0 |
| Ditylenchus destructor (sweet potato stem nematode) | 1.39 - 3.09 | 75.0 |
| Data sourced from Wang Y, et al. J Agric Food Chem. 2024.[1] |
Experimental Protocols
The following protocols are adapted from standard methods in nematology and are suitable for evaluating the effects of this compound. The model organism Caenorhabditis elegans is often used for such studies due to its genetic tractability and ease of culture, though the protocols can be adapted for other nematode species.
General Preparation of this compound
-
Stock Solution Preparation : Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Working Solutions : Prepare fresh working solutions by diluting the stock solution in the appropriate assay medium (e.g., M9 buffer or liquid nematode growth medium) to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is at a level non-toxic to the nematodes (typically ≤ 0.5%).
Figure 2: General Experimental Workflow.
Protocol 1: Lethality Assay
This assay determines the concentration of this compound that is lethal to nematodes.
Materials:
-
Synchronized nematode population (e.g., L4 stage C. elegans)
-
96-well microtiter plates
-
This compound working solutions
-
M9 buffer or K-medium
-
Stereomicroscope
Procedure:
-
Dispense approximately 10-20 synchronized L4 nematodes into each well of a 96-well plate containing M9 buffer or K-medium.
-
Add this compound working solutions to the wells to achieve a range of final concentrations. Include a solvent control (e.g., 0.5% DMSO) and a negative control (M9 buffer only).
-
Incubate the plates at a standard temperature (e.g., 20°C) for 24 to 48 hours.
-
Assess nematode mortality at specified time points. A nematode is considered dead if it does not respond to a gentle touch with a platinum wire pick.
-
Calculate the percentage of mortality for each concentration and determine the LC50 value using probit analysis.
Protocol 2: Feeding Assay
This assay measures the effect of this compound on nematode feeding behavior.
Materials:
-
Synchronized L4 or young adult nematodes
-
NGM plates seeded with a lawn of E. coli OP50
-
This compound incorporated into the NGM plates or added to liquid culture
-
Microscope with imaging capabilities
Procedure (Pharyngeal Pumping):
-
Prepare NGM plates containing various concentrations of this compound.
-
Transfer synchronized young adult nematodes to the this compound-containing plates.
-
After a set exposure time (e.g., 4-6 hours), observe individual nematodes under a high-power microscope.
-
Count the number of pharyngeal bulb contractions over a 1-minute interval for at least 10 nematodes per condition.
-
Compare the pumping rates of treated nematodes to those of control nematodes.
Protocol 3: Reproduction Assay
This assay evaluates the impact of this compound on the reproductive capacity of nematodes.
Materials:
-
Synchronized L4 nematodes
-
NGM plates with E. coli OP50 containing different concentrations of this compound
-
M9 Buffer
Procedure:
-
Place a single L4 nematode on each NGM plate containing a specific concentration of this compound. Prepare multiple replicates for each concentration.
-
Allow the nematodes to grow and lay eggs for a defined period (e.g., 72 hours).
-
Transfer the parent nematode to a new plate daily to distinguish its progeny.
-
After the egg-laying period, wash the plates with M9 buffer to collect the progeny.
-
Count the total number of progeny for each parent nematode.
-
Calculate the average brood size for each treatment group and compare it to the control group.
Protocol 4: Egg Hatching Assay
This assay assesses the effect of this compound on the viability of nematode eggs.
Materials:
-
Freshly laid nematode eggs, synchronized by bleach treatment of gravid adults
-
96-well plates
-
This compound working solutions in M9 buffer
-
Microscope
Procedure:
-
Isolate nematode eggs from gravid adults using a bleach solution.
-
Wash the eggs several times with M9 buffer to remove residual bleach.
-
Dispense a known number of eggs (e.g., 50-100) into each well of a 96-well plate containing this compound working solutions.
-
Incubate the plates at 20°C for 24-48 hours.
-
Count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of hatched eggs for each concentration and compare it to the control.
Protocol 5: Oxidative Stress Assay (ROS Measurement)
This protocol measures the induction of reactive oxygen species (ROS) in nematodes upon exposure to this compound.
Materials:
-
Synchronized nematode population
-
This compound working solutions
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Expose a synchronized population of nematodes to various concentrations of this compound in liquid culture for a specified duration.
-
Wash the nematodes with M9 buffer to remove the compound.
-
Incubate the treated nematodes with H2DCFDA (e.g., 25 µM) in the dark for 1-2 hours. H2DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Transfer the nematodes to a 96-well black, clear-bottom plate.
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the oxidized dye (e.g., 485 nm excitation and 535 nm emission).
-
Normalize the fluorescence signal to the number of nematodes or protein content.
Protocol 6: Intestinal Damage Assessment
This protocol allows for the qualitative assessment of intestinal damage in nematodes.
Materials:
-
Synchronized nematode population
-
NGM plates containing this compound
-
Differential interference contrast (DIC) microscope
Procedure:
-
Expose nematodes to this compound on NGM plates for a defined period (e.g., 24-48 hours).
-
Mount the nematodes on an agar pad on a microscope slide.
-
Observe the intestinal morphology of the nematodes under a DIC microscope.
-
Look for signs of damage, such as cellular disorganization, vacuolization, or lysis of intestinal cells, compared to control nematodes.
-
Record representative images for each treatment group.
References
Application Notes and Protocols for Sdh-IN-11 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of Sdh-IN-11, a known inhibitor of succinate dehydrogenase (SDH). The following sections describe biochemical and cell-based assays to characterize the inhibitory activity and cellular effects of this compound.
Introduction to this compound
This compound is a chemical inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate. Inhibition of SDH can lead to the accumulation of succinate, which acts as an oncometabolite, influencing various cellular signaling pathways. This document outlines protocols to assess the in vitro efficacy and mechanism of action of this compound.
Data Presentation
Table 1: Biochemical Assay Data Summary
| Assay Type | Parameter Measured | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |
| SDH Activity Assay (Colorimetric) | Absorbance at 600 nm (DCIP reduction) | User-determined | Malonate: User-determined |
| Isolated Mitochondria Respiration | Oxygen Consumption Rate (OCR) | User-determined | Antimycin A: User-determined |
Table 2: Cell-Based Assay Data Summary
| Assay Type | Cell Line | Parameter Measured | This compound Effect |
| Mitochondrial Respiration (Seahorse) | User-defined | Basal Respiration, ATP Production, Maximal Respiration, Spare Respiratory Capacity | Expected Decrease |
| Cell Viability (MTT/CCK-8) | User-defined | Absorbance at 570 nm / 450 nm | Expected Decrease |
| HIF-1α Stabilization | User-defined | HIF-1α protein levels (Western Blot/ELISA) | Expected Increase |
Table 3: Nematode Assay Data Summary
| Assay Type | Nematode Species | Parameter Measured | This compound Effect |
| Motility Assay | e.g., C. elegans | Number of motile nematodes | Expected Decrease |
| Egg Hatching Assay | e.g., M. incognita | Percentage of hatched eggs | Expected Decrease |
Experimental Protocols
Biochemical Assays
This assay measures the enzymatic activity of SDH by monitoring the reduction of a dye, 2,6-dichlorophenolindophenol (DCIP), which is proportional to SDH activity.
Materials:
-
This compound
-
SDH Assay Buffer (e.g., from a commercial kit like Sigma-Aldrich MAK197)
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (containing DCIP)
-
Isolated mitochondria or cell/tissue lysates
-
96-well clear flat-bottom plate
-
Spectrophotometric plate reader
Protocol:
-
Sample Preparation: Prepare cell or tissue homogenates in ice-cold SDH Assay Buffer. Centrifuge to remove insoluble material. Alternatively, use a commercial kit to isolate mitochondria.
-
Standard Curve Preparation: Prepare a DCIP standard curve according to the manufacturer's instructions.
-
Reaction Setup:
-
Add samples to the wells of a 96-well plate.
-
Add varying concentrations of this compound to the sample wells. Include a vehicle control (e.g., DMSO).
-
Prepare a reaction mix containing SDH Substrate Mix and SDH Probe.
-
Initiate the reaction by adding the reaction mix to the wells.
-
-
Measurement: Immediately measure the absorbance at 600 nm at an initial time point (T_initial). Continue to take readings every 5 minutes for 10-30 minutes.
-
Data Analysis: Calculate the rate of DCIP reduction (change in absorbance over time). Determine the IC₅₀ value of this compound by plotting the percentage of SDH inhibition against the logarithm of the inhibitor concentration.
Cell-Based Assays
This assay measures the oxygen consumption rate (OCR) of living cells in real-time to assess mitochondrial function.[1][2][3]
Materials:
-
This compound
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, rotenone/antimycin A)[3]
-
Adherent cells of interest
-
Seahorse XF cell culture microplates
-
Seahorse XF Assay Medium
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in a non-CO₂ incubator.
-
Replace the cell culture medium with pre-warmed Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose.
-
Incubate the cells in a non-CO₂ incubator for 1 hour before the assay.
-
-
Compound Loading: Load the Seahorse XF Cell Mito Stress Test compounds (oligomycin, FCCP, rotenone/antimycin A) and varying concentrations of this compound into the appropriate ports of the sensor cartridge.
-
Seahorse XF Analyzer Run: Calibrate the instrument and run the Cell Mito Stress Test protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[3]
-
Data Analysis: Use the Seahorse Wave software to analyze the OCR data and calculate key parameters of mitochondrial function. Compare the effects of different concentrations of this compound to the vehicle control.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Cell line of interest
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
-
Spectrophotometric plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
Assay:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for this compound.
In Vitro Nematode Assays
Given that this compound has shown nematicidal activity, the following in vitro assays can be adapted to quantify its effects.
Materials:
-
This compound
-
Nematode species of interest (e.g., Caenorhabditis elegans)
-
96-well plate or small petri dishes
-
M9 buffer or appropriate culture medium
-
Microscope
Protocol:
-
Preparation: Synchronize a population of nematodes to obtain a specific life stage (e.g., L4 larvae or young adults).
-
Treatment: Add a defined number of nematodes to each well of a 96-well plate containing M9 buffer and varying concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species.
-
Observation: At specific time points (e.g., 4, 12, 24 hours), observe the nematodes under a microscope. A nematode is considered immotile if it does not move even after gentle prodding with a platinum wire pick.
-
Data Analysis: Calculate the percentage of motile nematodes in each treatment group compared to the control.
Mandatory Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Signaling pathway affected by this compound.
References
Application Notes and Protocols for the Use of a Novel Succinate Dehydrogenase Inhibitor, Sdh-IN-11, in Caenorhabditis elegans Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Succinate dehydrogenase (SDH), a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the electron transport chain, has emerged as a significant target in various pathological conditions. While the specific inhibitor Sdh-IN-11 has been developed, its application and dosage in the model organism Caenorhabditis elegans have not been documented in publicly available research. These application notes provide a comprehensive framework and detailed protocols for researchers to systematically determine the optimal dosage and evaluate the physiological effects of this compound in C. elegans. The proposed methodologies are based on established practices for studying novel compounds and genetic mutations related to SDH in this nematode.
The B-subunit of SDH, encoded by the sdhb-1 gene in C. elegans, is highly conserved and plays a critical role in mitochondrial function. Mutations in sdhb-1 have been shown to lead to developmental delays, shortened lifespan, and altered metabolism, providing a genetic model to understand the consequences of SDH dysfunction. By using a chemical inhibitor like this compound, researchers can induce acute and dose-dependent inhibition of SDH, offering a complementary approach to genetic studies.
The following sections outline a logical experimental workflow, from initial toxicity assessments to detailed phenotypic analyses, to guide the investigation of this compound's effects on C. elegans.
Experimental Workflow for this compound in C. elegans
The following diagram outlines a suggested experimental workflow for establishing the dosage and characterizing the effects of this compound in C. elegans.
Application Notes and Protocols for Sdh-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sdh-IN-11 is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. As a key enzyme in both the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, SDH plays a critical role in cellular metabolism and energy production. Inhibition of SDH disrupts these fundamental processes, leading to an accumulation of succinate, which acts as an oncometabolite, and can induce a state of pseudohypoxia through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). These effects make SDH inhibitors like this compound valuable tools for research in cancer biology, metabolic disorders, and inflammatory diseases.
This document provides detailed protocols for the preparation of this compound stock solutions, along with essential information on its properties, storage, and safe handling.
This compound: Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 449.73 g/mol |
| Appearance | Solid (form may vary) |
| Purity | >98% (or as specified by the supplier) |
| CAS Number | Not readily available |
Signaling Pathway of SDH Inhibition
Inhibition of Succinate Dehydrogenase by this compound initiates a cascade of downstream cellular events. The primary consequence is the blockage of the conversion of succinate to fumarate in the TCA cycle. This leads to an accumulation of intracellular succinate, which has profound effects on cellular signaling. Accumulated succinate can inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of HIF-1α. This results in the stabilization of HIF-1α even under normoxic conditions, a phenomenon known as pseudohypoxia. Stabilized HIF-1α then translocates to the nucleus and activates the transcription of various genes involved in angiogenesis, glycolysis, and cell survival. Furthermore, the disruption of the electron transport chain at Complex II can lead to an increase in the production of reactive oxygen species (ROS), contributing to oxidative stress.
Caption: Signaling pathway of SDH inhibition by this compound.
Experimental Protocols
Determination of this compound Solubility (Recommended Preliminary Step)
Since specific solubility data for this compound in common laboratory solvents is not widely published, it is recommended to first determine its approximate solubility in the desired solvent (e.g., DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Microcentrifuge tubes (1.5 mL)
-
Pipettors and tips
Protocol:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) and place it in a microcentrifuge tube.
-
Add a small, precise volume of DMSO (e.g., 20 µL) to the tube. This will create a high initial concentration (in this example, 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution. If all the solid has dissolved, the solubility is at least 50 mg/mL. You can proceed to make a stock solution at a concentration below this.
-
If undissolved solid remains, add another known volume of DMSO (e.g., 20 µL) to decrease the concentration (in this example, to 25 mg/mL).
-
Repeat the vortexing and visual inspection.
-
Continue this process of adding known volumes of solvent until the this compound is completely dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution, a commonly used concentration for in vitro experiments. Ensure that the determined solubility from the preliminary step is greater than the concentration of the desired stock solution.
Materials:
-
This compound (MW: 449.73 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Pipettors and tips
Calculations: To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 449.73 g/mol x 1000 mg/g = 4.4973 mg
Protocol:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out the calculated amount of this compound (e.g., 4.50 mg for 1 mL of 10 mM stock) and add it to the tube.
-
Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Cap the tube tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution if necessary.
-
Once dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage and Stability
Proper storage of the this compound stock solution is crucial to maintain its activity.
| Form | Storage Temperature | Shelf Life (General Guideline) |
| Solid Powder | -20°C | At least 1 year |
| Stock Solution | -20°C | Up to 3 months |
| Stock Solution | -80°C | Up to 6 months |
Important Considerations:
-
Protect the solid compound and stock solutions from light.
-
Avoid repeated freeze-thaw cycles of the stock solution. Aliquoting into single-use volumes is highly recommended.
-
Ensure the solvent used (e.g., DMSO) is anhydrous, as moisture can affect the stability of the compound.
Safety Precautions
As with any chemical reagent, appropriate safety measures should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder. Avoid generating dust.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Disposal: Dispose of unused compound and solutions in accordance with local, state, and federal regulations for chemical waste.
Disclaimer: The toxicological properties of this compound have not been fully investigated. It should be handled with care by trained personnel only. This information is provided for research purposes and does not constitute a comprehensive safety data sheet. Users should consult the supplier's safety data sheet (SDS) for more detailed information.
Experimental Workflow for Cellular Assays
The following diagram illustrates a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.
Caption: General experimental workflow for cell-based assays.
Application Notes: Determining the Cell Permeability and Target Engagement of Sdh-IN-11
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sdh-IN-11 is a small molecule inhibitor targeting succinate dehydrogenase (SDH), a critical enzyme complex located in the inner mitochondrial membrane.[1][2] SDH, also known as Complex II, plays a dual role in cellular metabolism: it catalyzes the oxidation of succinate to fumarate in the citric acid cycle and participates in the electron transport chain to produce ATP.[3][4] For this compound to be therapeutically effective, it must not only cross the plasma membrane but also penetrate the mitochondrial membranes to engage its target. Therefore, assessing its cell permeability and confirming direct target engagement within the cellular environment are crucial steps in its preclinical development.
This document provides detailed protocols for a tiered approach to evaluating this compound's permeability and target interaction. We first describe a Parallel Artificial Membrane Permeability Assay (PAMPA) for a rapid assessment of passive permeability. We then detail a Cellular Thermal Shift Assay (CETSA), a powerful method to confirm that this compound reaches and binds to SDH in its native, intracellular environment.[5]
Signaling Pathway: The Role of Succinate Dehydrogenase (SDH)
Succinate Dehydrogenase is the only enzyme that functions in both the Citric Acid Cycle and the Electron Transport Chain (ETC). It links these two fundamental metabolic pathways within the mitochondria.
Caption: Dual role of SDH in the Citric Acid Cycle and Electron Transport Chain.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle
The PAMPA model is a high-throughput, cell-free assay used to predict passive membrane permeability.[6] It measures the diffusion of a compound from a donor well, through an artificial lipid membrane coated on a filter, to an acceptor well.[7] This assay is cost-effective and specifically evaluates transcellular permeation without the complexities of active transporters or metabolic degradation, making it an ideal initial screen.[8]
Experimental Workflow: PAMPA
References
- 1. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Succinate dehydrogenase - Libre Pathology [librepathology.org]
- 3. meridian.allenpress.com [meridian.allenpress.com]
- 4. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Note: Quantitative Analysis of Sdh-IN-11 in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sdh-IN-11 (Compound A7), a novel succinate dehydrogenase (SDH) inhibitor, in biological matrices. The method employs a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This protocol provides the necessary details for researchers, scientists, and drug development professionals to accurately measure this compound concentrations for pharmacokinetic, pharmacodynamic, and metabolism studies.
Introduction
This compound is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has been identified as a potent inhibitor of succinate dehydrogenase (SDH).[1][2][3] SDH, also known as complex II of the mitochondrial respiratory chain, plays a crucial role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] Inhibition of SDH can disrupt cellular respiration and ATP synthesis, a mechanism that is being explored for the development of new antifungal and nematicidal agents.[1][2][3]
Accurate quantification of this compound in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for its development as a potential therapeutic or agrochemical agent. LC-MS/MS offers high sensitivity and specificity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the quantitative analysis of this compound in a model biological matrix such as plasma.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-((5-(4-chloro-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl)methyl)-2-(trifluoromethyl)benzamide | N/A |
| Synonyms | Compound A7 | [1][2][3][4][5] |
| CAS Number | 2998946-58-8 | [4] |
| Molecular Formula | C18H10ClF6N3O2 | [4] |
| Molecular Weight | 449.73 g/mol | [4] |
| Chemical Structure |
| [4] |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS), e.g., a stable isotope-labeled this compound or a structurally similar compound
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Control biological matrix (e.g., human or rodent plasma)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | ZORBAX Extend-C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 20% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temperature | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
The following MRM transitions are proposed based on the structure of this compound. The exact transitions and collision energies should be optimized empirically.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 450.0 [M+H]⁺ | Predicted fragment 1 | Predicted fragment 2 | To be optimized |
| Internal Standard | To be determined | To be determined | To be determined | To be optimized |
Predicted Fragmentation: Based on the structure of this compound and common fragmentation patterns of amide and 1,2,4-oxadiazole-containing compounds, likely product ions would result from the cleavage of the amide bond and fragmentation of the oxadiazole ring.[6][7][8]
Data Presentation
Calibration Curve
A calibration curve should be prepared in the control biological matrix over a suitable concentration range (e.g., 1 - 1000 ng/mL). The curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | |||
| 5 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 | |||
| 1000 |
Quality Control (QC) Sample Results
QC samples at low, medium, and high concentrations should be analyzed in replicate (n=3) to assess the accuracy and precision of the method.
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 15 | |||
| Medium | 150 | |||
| High | 750 |
Mandatory Visualizations
Caption: Signaling pathway of this compound inhibiting Succinate Dehydrogenase (SDH).
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
- 1. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sdh-IN-11-Induced Intestinal Damage in Nematodes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sdh-IN-11 is an inhibitor of succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and ATP production, leading to metabolic stress.[2] Notably, this compound has been shown to promote oxidative stress and cause intestinal damage in nematodes, in addition to inhibiting their feeding, reproduction, and egg-hatching.[3] The nematode intestine is a critical organ for nutrient absorption and is highly susceptible to metabolic disruption and oxidative stress, making it a key target for novel anthelmintics.[4]
These application notes provide detailed protocols to assess the intestinal damage in nematodes, particularly Caenorhabditis elegans, induced by this compound. The described methods focus on quantifying intestinal permeability ("leaky gut") and assessing intestinal cell death.
Mechanism of this compound-Induced Intestinal Damage
Inhibition of succinate dehydrogenase by this compound is hypothesized to induce intestinal damage through a cascade of cellular events. The primary mechanism involves the disruption of mitochondrial function, leading to two main consequences:
-
Increased Oxidative Stress: The inhibition of the electron transport chain can lead to an accumulation of electrons, which can then react with molecular oxygen to produce reactive oxygen species (ROS), such as superoxide radicals.[5][6][7] This increase in ROS can overwhelm the nematode's antioxidant defenses, leading to oxidative damage to cellular components, including lipids, proteins, and DNA within the intestinal cells.
-
Succinate Accumulation and HIF-1 Signaling: Inhibition of SDH leads to the accumulation of its substrate, succinate.[8] Excess succinate can act as an oncometabolite and inhibit 2-oxoglutarate-dependent dioxygenases, including the prolyl hydroxylases that regulate the stability of the hypoxia-inducible factor 1 (HIF-1).[8] Under normal oxygen levels, HIF-1 is hydroxylated and targeted for degradation. However, when prolyl hydroxylases are inhibited by succinate, HIF-1 is stabilized and can translocate to the nucleus to regulate the expression of genes involved in stress response and metabolism.[8][9] While HIF-1 is crucial for adaptation to hypoxia, its persistent activation can be detrimental.[10][11]
The following diagram illustrates the proposed signaling pathway for this compound-induced intestinal damage:
References
- 1. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A mutation in succinate dehydrogenase cytochrome b causes oxidative stress and ageing in nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A mutation in succinate dehydrogenase cytochrome b causes oxidative stress and ageing in nematodes | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Modeling succinate dehydrogenase loss disorders in C. elegans through effects on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Caenorhabditis elegans hif-1 gene encodes a bHLH-PAS protein that is required for adaptation to hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The HIF-1 Hypoxia-Inducible Factor Modulates Lifespan in C. elegans | PLOS One [journals.plos.org]
- 11. Transcriptome analyses describe the consequences of persistent HIF-1 over-activation in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sdh-IN-11 Concentration for Nematicidal Activity
Welcome to the technical support center for Sdh-IN-11, a potent succinate dehydrogenase (SDH) inhibitor for nematicidal research. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to effectively optimize the concentration of this compound for maximal nematicidal activity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a nematicidal compound that functions as a succinate dehydrogenase (SDH) inhibitor. SDH, also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, this compound disrupts cellular respiration and energy production in nematodes, leading to paralysis, developmental arrest, and mortality.[1][2][3]
Q2: What are the observed nematicidal effects of SDH inhibitors like this compound?
A2: Inhibition of SDH by compounds similar to this compound has been shown to cause a range of detrimental effects on nematodes, including inhibition of feeding, reduced reproductive ability, and decreased egg hatching.[1] Furthermore, it can induce oxidative stress and cause intestinal damage in the nematodes.[1]
Q3: Which nematode species can be used to test the efficacy of this compound?
A3: The free-living nematode Caenorhabditis elegans is a widely used and effective model organism for studying the nematicidal effects of compounds like this compound.[1][4][5] Its well-characterized genetics and biology allow for detailed investigation of the mechanism of action. Additionally, various plant-parasitic nematodes, such as Meloidogyne incognita (root-knot nematode), can be used for in vitro and in planta assays to assess the compound's agricultural potential.[6][7]
Q4: How does inhibition of SDH lead to nematode death?
A4: By blocking the SDH enzyme, this compound causes an accumulation of succinate.[3][4] This accumulation can lead to a state of "pseudohypoxia" by inhibiting 2-ketoglutarate-dependent dioxygenases, which in turn stabilizes the Hypoxia-Inducible Factor (HIF-1).[4][5] The stabilization of HIF-1 triggers a signaling cascade that can result in developmental arrest and other toxic effects. The primary cause of death, however, is the severe impairment of cellular energy metabolism.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no nematicidal activity observed. | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response. 2. Compound insolubility: this compound may not be fully dissolved in the assay medium, reducing its effective concentration.[8][9] 3. Compound degradation: The compound may be unstable under the experimental conditions (e.g., light, temperature, pH). 4. Nematode resistance: The target nematode population may have or have developed resistance to SDH inhibitors.[10] | 1. Perform a dose-response experiment with a wider range of concentrations. 2. Use a suitable solvent like DMSO to prepare a stock solution and ensure the final solvent concentration in the assay is low and non-toxic to the nematodes.[8] Consider using sonication to aid dissolution.[8] 3. Prepare fresh solutions for each experiment and store the stock solution under appropriate conditions (e.g., protected from light, at a low temperature). 4. If resistance is suspected, test the compound on a susceptible reference strain of the nematode. Sequence the SDH genes of the resistant population to check for mutations.[10] |
| High variability in results between replicates. | 1. Uneven distribution of nematodes: The number of nematodes per well or plate may not be consistent. 2. Inconsistent compound concentration: Pipetting errors or incomplete mixing can lead to variations in the final concentration of this compound. 3. Edge effects in microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect nematode viability. | 1. Develop a standardized protocol for counting and dispensing nematodes to ensure a consistent number in each replicate.[11] 2. Ensure thorough mixing of the this compound solution before and during dispensing. Use calibrated pipettes. 3. Avoid using the outermost wells of the microplate for experiments. Fill these wells with sterile water or media to minimize evaporation from the inner wells. |
| Solvent (e.g., DMSO) toxicity is observed. | 1. High solvent concentration: The final concentration of the solvent in the assay medium is toxic to the nematodes. | 1. Determine the maximum tolerated solvent concentration by running a solvent toxicity control. Keep the final solvent concentration below this level, typically ≤1%. |
| Precipitation of this compound in the assay medium. | 1. Poor solubility: The compound has low solubility in the aqueous assay buffer.[8][9] | 1. Decrease the final concentration of this compound. 2. Increase the solvent concentration, ensuring it remains below the toxic level. 3. Consider using a different formulation or delivery method if solubility issues persist. |
Data Presentation: Nematicidal Activity of SDH Inhibitors
Table 1: In Vitro Nematicidal Activity of Fluopyram against Meloidogyne incognita
| Exposure Time (hours) | LC50 (mg/L) |
| 24 | 4.20[6] |
| 48 | 3.47[6] |
| 72 | 2.44[6] |
| LC50: Lethal concentration required to kill 50% of the nematode population. |
Table 2: In Vitro Egg Hatching Inhibition of Fluopyram against Meloidogyne incognita
| Parameter | Value (mg/L) |
| EC50 | 2.23[6] |
| EC50: Effective concentration required to inhibit egg hatching by 50%. |
Table 3: Motility Inhibition of Tolfenpyrad against C. elegans L4 Larvae
| Parameter | Value (µM) |
| EC50 (17.5 hours) | 3.6[12] |
| EC50: Effective concentration required to inhibit motility by 50%. |
Experimental Protocols
Protocol 1: Determination of EC50 for Motility Inhibition in C. elegans
This protocol outlines a method to determine the half-maximal effective concentration (EC50) of this compound for inhibiting the motility of C. elegans.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Synchronized L4 stage C. elegans
-
K-medium or M9 buffer
-
96-well flat-bottom microtiter plates
-
Automated worm tracker or microscope for manual counting
Methodology:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solutions:
-
Prepare a series of dilutions of the this compound stock solution in K-medium or M9 buffer.
-
The final DMSO concentration in all wells, including the control, should be the same and not exceed 1%.
-
-
Nematode Preparation:
-
Wash synchronized L4 stage C. elegans off NGM plates with M9 buffer.
-
Wash the nematodes three times by centrifugation to remove bacteria.
-
Resuspend the nematodes in K-medium or M9 buffer and adjust the concentration to approximately 20-30 worms per 10 µL.
-
-
Assay Setup:
-
Add the appropriate volume of the this compound working solutions to the wells of a 96-well plate.
-
Include a solvent control (medium with the same percentage of DMSO as the test wells) and a negative control (medium only).
-
Add approximately 20-30 synchronized L4 nematodes to each well.
-
The final volume in each well should be 100 µL.
-
-
Incubation and Data Collection:
-
Incubate the plates at 20°C.
-
At predetermined time points (e.g., 4, 8, 12, 24 hours), measure nematode motility.
-
Motility can be assessed using an automated worm tracker that quantifies movement.
-
Alternatively, motility can be scored manually under a microscope. A worm is considered immobile if it does not move even when prodded with a platinum wire pick.
-
-
Data Analysis:
-
Calculate the percentage of immobile nematodes for each concentration.
-
Plot the percentage of immobile nematodes against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the EC50 value.
-
Mandatory Visualizations
Signaling Pathway of SDH Inhibition in Nematodes
Caption: Mechanism of this compound nematicidal activity.
Experimental Workflow for Optimizing this compound Concentration
References
- 1. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]
- 2. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modeling succinate dehydrogenase loss disorders in C. elegans through effects on hypoxia-inducible factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. Nematicidal Screening of Aqueous Extracts from Plants of the Yucatan Peninsula and Ecotoxicity [mdpi.com]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Counting Caenorhabditis elegans: Protocol Optimization and Applications for Population Growth and Toxicity Studies in Liquid Medium. | University of Kentucky College of Arts & Sciences [anthropology.as.uky.edu]
- 12. Caenorhabditis elegans Infrared-Based Motility Assay Identified New Hits for Nematicide Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Sdh-IN-11 In Vitro Enzyme Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sdh-IN-11 in in vitro succinate dehydrogenase (SDH) enzyme kinetics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical factors to consider when setting up an in vitro enzyme kinetics assay?
A1: For accurate and reproducible results in an enzyme kinetic assay, it is crucial to control several external factors. Key parameters include pH, temperature, substrate concentration, and salt concentration.[1] Enzymes exhibit optimal activity within a specific pH range, and deviations can lead to reduced reaction rates or denaturation.[1] Similarly, temperature significantly influences the rate of reaction, which generally increases with temperature up to an optimal point.[1] Substrate concentration is another vital factor; increasing it will raise the reaction rate until the enzyme becomes saturated.[1]
Q2: What is the principle behind the succinate dehydrogenase (SDH) activity assay?
A2: The SDH activity assay is a colorimetric method used to measure the activity of the SDH enzyme.[2][3] The assay determines SDH activity by observing the generation of a product that absorbs light at a specific wavelength (e.g., 600 nm), which is proportional to the amount of enzymatic activity.[2][3] One unit of SDH is typically defined as the amount of enzyme that generates 1.0 µmole of the chromogenic product (like DCIP) per minute at a specific pH and temperature (e.g., pH 7.2 at 25 °C).[2][3]
Q3: What are the different types of enzyme inhibition, and how can I determine the mechanism of this compound?
A3: Enzyme inhibitors can be classified into several types, including competitive, noncompetitive, uncompetitive, and mixed inhibition. To determine the mechanism of action for this compound, you will need to perform kinetic studies at various concentrations of both the substrate (succinate) and the inhibitor. By analyzing the changes in key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), you can elucidate the type of inhibition. For instance, a competitive inhibitor will increase the apparent Km but not affect the Vmax.[4]
Q4: What is "tight-binding inhibition," and could it be relevant for this compound?
A4: Tight-binding inhibition occurs when an inhibitor binds to the target enzyme with very high affinity, meaning the concentration of the inhibitor required for inhibition is close to the enzyme concentration in the assay.[5] This can lead to a significant depletion of the free inhibitor concentration as it forms the enzyme-inhibitor complex.[5] If this compound is a highly potent inhibitor, you might observe characteristics of tight-binding inhibition, which can sometimes present as noncompetitive inhibition.[5]
Troubleshooting Guide
Issue 1: No or Low SDH Activity Detected
If you are observing little to no SDH activity even in your positive control wells, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Incorrect Assay Buffer Temperature | Ensure the SDH Assay Buffer is at room temperature before use.[2] |
| Improper Reagent Preparation or Storage | Briefly centrifuge all vials before opening.[2][3] Reconstitute reagents as per the protocol and store them at the recommended temperatures (-20°C or -80°C).[2][3] Avoid repeated freeze-thaw cycles.[2][3] |
| Omission of a Step in the Protocol | Carefully review the experimental protocol to ensure all steps were followed precisely.[2] |
| Inactive Enzyme | Use a fresh aliquot of the SDH enzyme or positive control.[3] If using isolated mitochondria, ensure they were prepared from fresh tissue or cells.[2][3] |
| Incorrect Wavelength Reading | Verify that the plate reader is set to the correct wavelength for detecting the product (e.g., 600 nm for DCIP).[2] |
Issue 2: High Background Signal
A high background signal can mask the true enzyme activity. Here are some common reasons and how to address them.
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-purity reagents and ultrapure water for all preparations.[2] |
| Sample Matrix Interference | For biological samples that may have intrinsic absorbance at the detection wavelength, run a sample blank for each sample. The sample blank should contain everything except the SDH substrate mix.[2][3] |
| Non-enzymatic Reduction of the Probe | Some compounds can directly reduce the detection probe (e.g., DCIP). To test for this, run a control reaction with your inhibitor and the probe in the absence of the enzyme. |
Issue 3: Inconsistent or Erratic Results
Variability between replicate wells or experiments can be frustrating. Below are some potential sources of this issue.
| Possible Cause | Suggested Solution |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme, substrate, and inhibitor. Use calibrated pipettes. |
| Incomplete Mixing | Mix the reaction components thoroughly by gentle pipetting or using a horizontal shaker before incubation and reading.[3] |
| Assay Not in Linear Range | The reaction rate should be measured during the initial linear phase.[6] If the reaction proceeds too quickly, you may need to dilute the enzyme or sample.[3] Conversely, if the reaction is too slow, you may need to increase the enzyme concentration or extend the incubation time, ensuring it remains within the linear range. |
| Substrate or Product Inhibition | At very high concentrations, the substrate itself or the product formed can sometimes inhibit the enzyme's activity.[6] It's important to determine the optimal substrate concentration (often around the Km value) for your inhibition assays.[6] |
Experimental Protocols
Standard SDH Activity Assay Protocol
This protocol is a generalized procedure based on commercially available colorimetric assay kits.
-
Reagent Preparation:
-
Allow all kit components (SDH Assay Buffer, SDH Substrate Mix, SDH Probe, DCIP Standard) to reach room temperature before use.[2][3]
-
Reconstitute any lyophilized components with ultrapure water or the provided buffer as instructed.[3]
-
Prepare a standard curve using the provided DCIP standard to determine the amount of product formed.
-
-
Sample Preparation:
-
Assay Procedure:
-
Add your samples (and positive control) to the wells of a 96-well plate. Adjust the volume with SDH Assay Buffer.
-
Prepare a Reaction Mix containing the SDH Substrate Mix and SDH Probe.
-
Add the Reaction Mix to the sample and positive control wells.
-
Incubate the plate at the recommended temperature (e.g., 25°C).[2][3]
-
Measure the absorbance at the specified wavelength (e.g., 600 nm) at an initial time point (T_initial) and then at regular intervals (e.g., every 3-5 minutes) for a total of 10-30 minutes.[2][3]
-
-
Data Analysis:
-
Calculate the change in absorbance over time.
-
Use the standard curve to convert the absorbance values to the amount of product (e.g., nmoles of DCIP) generated.
-
Calculate the SDH activity, typically expressed in units per milligram of protein.
-
Visualizing Experimental Workflow and Concepts
To aid in understanding the experimental process and the principles of enzyme inhibition, the following diagrams are provided.
Caption: A generalized workflow for an in vitro SDH enzyme kinetics assay.
Caption: Simplified diagrams illustrating competitive vs. noncompetitive inhibition.
References
- 1. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Khan Academy [khanacademy.org]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Sdh-IN-11 Technical Support Center: Stability and Degradation in Media
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the stability and degradation of Sdh-IN-11 in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation tables to support your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound, with a focus on stability-related problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected bioactivity | Degradation of this compound in stock solution or experimental media. | 1. Prepare fresh stock solutions of this compound in anhydrous DMSO. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Minimize the time this compound is in aqueous media before use. Prepare working solutions immediately before adding to the experiment. 4. Perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols section). |
| Precipitation of this compound. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent toxicity and enhance solubility. 2. Visually inspect the media for any signs of precipitation after adding this compound. 3. If precipitation is observed, consider lowering the working concentration of this compound. | |
| High variability between replicate experiments | Inconsistent this compound concentration due to degradation or precipitation. | 1. Follow the recommendations for preventing degradation and precipitation mentioned above. 2. Ensure thorough mixing of the this compound stock solution before preparing dilutions. 3. Use a consistent protocol for preparing and adding the compound to your experiments. |
| Unexpected off-target effects | Presence of degradation products with different biological activities. | 1. Use high-purity this compound. 2. Follow proper storage and handling procedures to minimize degradation. 3. If degradation is suspected, consider analyzing the compound's purity via HPLC. |
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II. By inhibiting SDH, this compound blocks the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle. This leads to an accumulation of intracellular succinate, which in turn inhibits prolyl hydroxylases (PHDs). The inhibition of PHDs stabilizes the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), leading to its accumulation and the subsequent transcription of HIF-1α target genes.
2. What is the recommended solvent for preparing this compound stock solutions?
Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.[1]
3. How should I store this compound stock solutions?
This compound stock solutions in anhydrous DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles.
4. What is the stability of this compound in cell culture media?
5. How can I assess the stability of this compound in my experimental setup?
You can assess the stability of this compound by incubating it in your cell culture medium at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 6, 12, 24 hours). At each time point, the concentration of the remaining intact this compound can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Data Presentation
This compound Properties
| Property | Value | Reference |
| Target | Succinate Dehydrogenase (SDH) | |
| IC50 | 3.58 µM | |
| Biological Activity | Antifungal |
User-Defined Stability Data for this compound in Experimental Medium
This table is a template for researchers to record their own stability data for this compound under their specific experimental conditions.
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 100% | |
| 2 | ||
| 6 | ||
| 12 | ||
| 24 | ||
| 48 |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for the experiment (e.g., with FBS, antibiotics)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Analytical instrument (HPLC or LC-MS)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Spike the cell culture medium with this compound to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%). Prepare a sufficient volume for all time points.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or wells of a plate. Place the samples in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 6, 12, 24, 48 hours), remove an aliquot for analysis. The t=0 sample should be taken immediately after preparation.
-
Sample Storage: Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. This data can be used to determine the half-life of the compound under the tested conditions.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability.
References
Technical Support Center: Sdh-IN-11 Soil-Based Nematode Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sdh-IN-11 in soil-based nematode assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against nematodes?
This compound is an inhibitor of the enzyme Succinate Dehydrogenase (SDH).[1] SDH, also known as Complex II, is a crucial enzyme in two fundamental metabolic pathways within the nematode's cells: the mitochondrial electron transport chain and the citric acid cycle (Krebs cycle).
By inhibiting SDH, this compound disrupts the nematode's ability to produce ATP (cellular energy), leading to energy depletion. This inhibition also causes a buildup of reactive oxygen species (ROS), inducing oxidative stress and subsequent intestinal damage.[1] The combined effects include inhibition of feeding, reduced reproductive ability, and decreased egg hatching, ultimately leading to nematode mortality.[1]
Caption: Mechanism of this compound targeting Succinate Dehydrogenase (SDH/Complex II).
Q2: What are the critical factors that influence the efficacy of this compound in soil?
The physicochemical properties of the soil are critical factors that influence the efficacy of any nematicide, including this compound.[2] Key factors include soil composition, temperature, moisture, pH, and organic matter content. These variables can affect the compound's stability, solubility, persistence, and its ability to move through the soil to reach the target nematodes.[2][3]
Q3: How should I prepare the soil for an assay?
Proper soil preparation is essential for reproducible results.
-
Homogenization: Ensure the soil is well-mixed to provide a uniform substrate.
-
Sterilization (Optional): If you need to eliminate the effect of soil microbes on compound degradation, you can sterilize the soil (e.g., by autoclaving). However, be aware that this significantly alters soil structure and chemistry. For studies aiming to reflect field conditions, non-sterilized soil is preferable.
-
Moisture Content: Adjust the soil moisture to a level that is optimal for nematode activity but not waterlogged. A moisture content suitable for good seed germination is a useful benchmark.[4] Testing should not be performed on extremely dry soil.[4] Some protocols suggest a moisture content of at least 20% to prevent mortality related to dryness.[5]
Q4: What are appropriate controls for a soil-based nematode assay?
You should include at least two types of controls:
-
Negative Control: Soil treated with the same solvent/carrier used to dissolve this compound, but without the compound itself. This accounts for any effects of the solvent on the nematodes.
-
Untreated Control: Soil with nematodes but without any solvent or compound treatment. This establishes the baseline mortality and health of the nematode population under the experimental conditions.
-
Reference Soil Control (Optional but Recommended): If using field-collected soil, a parallel test with an uncontaminated reference soil with similar physical properties can help distinguish between toxicant effects and effects related to general site conditions.[5]
Troubleshooting Guide
Q5: Why am I observing low or inconsistent nematode mortality with this compound?
Low or variable efficacy can be attributed to several factors related to the compound, soil properties, experimental procedure, or the nematodes themselves. Use the following logic diagram and table to diagnose the potential issue.
Caption: Troubleshooting logic for low this compound efficacy in soil assays.
Data Presentation: Factors Influencing Nematicide Efficacy in Soil
The following table summarizes how various soil properties can impact the effectiveness of soil-applied nematicides.
| Factor | Potential Impact on this compound Efficacy | Recommended Action |
| Soil pH | Can affect the chemical stability and degradation rate of the compound. For example, the degradation of the nematicide oxamyl is associated with increased pH.[2] | Determine the pH of your soil. Test this compound stability in buffers across a relevant pH range (e.g., pH 5-8) to understand its sensitivity. |
| Organic Matter | High organic matter can lead to increased adsorption (binding) of the compound, reducing its bioavailability to nematodes.[2] | Quantify the organic matter content. Consider increasing the compound concentration for soils with very high organic content, based on dose-response experiments. |
| Soil Texture | Fine-textured soils (high clay content) have smaller pore spaces, which can slow the diffusion of the compound and increase adsorption, reducing its movement and efficacy.[2] | Characterize your soil texture. Ensure thorough mixing of this compound into the soil to improve distribution, especially in clay soils. |
| Moisture | Both excessively dry and waterlogged conditions are problematic. Dry soil can render nematodes inactive (anhydrobiosis) and limit compound diffusion.[5] Saturated soil can dilute the compound and create anaerobic conditions. | Maintain optimal soil moisture, similar to that required for seed germination.[4] Ensure consistent moisture levels across all replicates. |
| Temperature | Higher temperatures can accelerate the chemical and microbial degradation of nematicides, reducing their persistence.[3] Conversely, very low temperatures can reduce both nematode and compound activity.[2] | Maintain a consistent and optimal temperature for the assay (e.g., 20-25°C). Be aware that results may differ from field conditions where temperature fluctuates. |
| Microbial Activity | Repeated application of nematicides can lead to enhanced microbial degradation by soil microorganisms adapted to metabolize the compound.[2] | If using field soil with a history of pesticide application, be aware of potential for rapid degradation. Compare efficacy in sterilized vs. non-sterilized soil. |
Experimental Protocols
Protocol: General Soil-Based Nematode Mortality Assay
This protocol provides a generalized workflow for assessing the efficacy of this compound against plant-parasitic nematodes in a laboratory setting.
Caption: Standard experimental workflow for a soil-based nematicide assay.
Detailed Steps:
-
Soil Preparation:
-
Collect and sieve soil to remove large debris. Homogenize thoroughly.
-
If desired, sterilize the soil via autoclaving and allow it to cool for at least 24 hours.
-
Adjust the soil moisture content to approximately 20% or to field capacity.[5]
-
Aliquot a standard amount of soil (e.g., 50-100g) into replicate containers for each treatment.
-
-
Compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions to test a range of concentrations.
-
Apply the this compound solution (or solvent for the control) to the soil. Add it dropwise and mix thoroughly to ensure even distribution.
-
-
Nematode Inoculation:
-
Obtain a suspension of the target nematode species in water.
-
Count the number of nematodes in a small aliquot to determine the density.
-
Add a standardized number of nematodes (e.g., 100-500) to the surface of the soil in each container.
-
-
Incubation:
-
Cover the containers (e.g., with perforated lids to allow gas exchange) and place them in an incubator at a constant temperature (e.g., 25°C) for the desired exposure time (e.g., 48 or 72 hours).
-
-
Nematode Extraction:
-
Extract the nematodes from the soil samples. The Baermann funnel technique is a common and effective method for extracting live, motile nematodes.[6] Sieving and centrifugation can also be used.
-
Collect the extracted nematodes in a known volume of water.
-
-
Data Collection and Analysis:
-
Take an aliquot of the nematode suspension and count the number of live (motile) and dead (immotile, straight) nematodes under a dissecting microscope. Probing with a fine needle can confirm mortality.
-
Calculate the percentage mortality for each replicate, correcting for control mortality using Abbott's formula if necessary.
-
Analyze the data using appropriate statistical methods to determine the LC50 (lethal concentration for 50% of the population) or other relevant endpoints.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TNAU Agritech Portal :: Crop Protection [agritech.tnau.ac.in]
- 3. Chemical control of nematodes: efficiency and side-effects [fao.org]
- 4. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. Nematode Testing | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
Technical Support Center: Succinate Dehydrogenase (SDH) Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with succinate dehydrogenase (SDH) inhibitors. The focus is on addressing common challenges related to precipitation in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is Succinate Dehydrogenase (SDH) and why is it a target in drug development?
Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex located in the inner mitochondrial membrane. It plays a crucial role in two fundamental cellular processes: the citric acid cycle (Krebs cycle) and the electron transport chain.[1][2] In the citric acid cycle, SDH catalyzes the oxidation of succinate to fumarate. In the electron transport chain, it transfers electrons from succinate to coenzyme Q. Due to its central role in cellular metabolism, SDH is a significant target for drug development, particularly in the context of cancer and inflammatory diseases where metabolic reprogramming is a key feature.[3]
Q2: I am observing precipitation of my SDH inhibitor in my aqueous experimental buffer. What are the common causes?
Precipitation of small molecule inhibitors like those targeting SDH in aqueous buffers is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: Many potent enzyme inhibitors are hydrophobic (lipophilic) in nature and inherently have poor solubility in water-based solutions.
-
Incorrect pH: The solubility of many compounds is pH-dependent. If the pH of your buffer is not optimal for your specific inhibitor, it can lead to precipitation.
-
High Concentration: You may be attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen buffer.
-
Buffer Composition: The components of your buffer, such as salts and other additives, can influence the solubility of your compound.[4][5]
-
Temperature: Temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
Improper Dissolution Technique: The method used to dissolve the compound can significantly impact its ability to stay in solution.
Q3: How can I improve the solubility of my SDH inhibitor?
Several strategies can be employed to improve the solubility of a poorly soluble SDH inhibitor:
-
Co-solvents: The use of a small percentage of an organic co-solvent, such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF), is a common practice. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect the biological activity.
-
pH Adjustment: Systematically test the solubility of your compound across a range of pH values to identify the optimal pH for your experiments.[6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Triton™ X-100, can help to increase the solubility of hydrophobic compounds.
-
Sonication: Gentle sonication can sometimes help to break up aggregates and facilitate dissolution.
-
Warming: Gentle warming of the solution may increase the solubility of some compounds. However, be cautious as excessive heat can degrade the compound.
Troubleshooting Guide: Sdh-IN-11 Precipitation
This guide provides a systematic approach to troubleshooting precipitation issues with SDH inhibitors.
| Problem | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution in aqueous buffer. | The compound has very low aqueous solubility. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., 100% DMSO).2. Serially dilute the stock solution into your aqueous buffer to the desired final concentration, ensuring vigorous mixing during dilution. The final concentration of the organic solvent should be kept to a minimum (typically ≤ 0.5%). |
| Precipitation after adding the compound to the final assay plate. | The final concentration of the compound exceeds its solubility in the complete assay medium. | 1. Lower the final concentration of the compound in the assay.2. If a higher concentration is necessary, consider pre-complexing the compound with a carrier protein like bovine serum albumin (BSA) if compatible with your assay. |
| Precipitation observed over time during a long incubation. | The compound is unstable in the aqueous buffer, leading to degradation and precipitation of the less soluble degradation products. | 1. Assess the stability of the compound in your buffer over the time course of your experiment. This can be done using techniques like HPLC.2. If instability is an issue, prepare fresh solutions of the compound immediately before each experiment.3. Consider adjusting the pH or buffer components to improve stability.[4][5] |
| Cloudiness or turbidity in the solution. | Formation of fine, colloidal aggregates rather than large precipitates. | 1. Filter the solution through a 0.22 µm syringe filter before use.2. Incorporate a low concentration of a non-ionic surfactant in your buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Solutions of an SDH Inhibitor
This protocol provides a general procedure for preparing solutions of a hydrophobic SDH inhibitor for in vitro assays.
Materials:
-
SDH inhibitor (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO):
-
Accurately weigh a precise amount of the SDH inhibitor powder.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the inhibitor.
-
Vortex or sonicate gently until the compound is completely dissolved. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to prepare an intermediate dilution from the high-concentration stock. For example, dilute the 10 mM stock to 1 mM in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Directly before your experiment, dilute the stock solution (or intermediate dilution) into your pre-warmed aqueous experimental buffer to the final desired concentration.
-
Crucially, add the stock solution to the buffer while vortexing or vigorously mixing the buffer. This rapid dilution helps to prevent the compound from precipitating out of solution.
-
Ensure the final concentration of DMSO is low and consistent across all experimental conditions (including vehicle controls). A final DMSO concentration of 0.1% - 0.5% is generally well-tolerated in most cell-based assays.
-
Protocol 2: Assessing Compound Solubility in Different Buffers
This protocol describes a method to determine the approximate solubility of your SDH inhibitor in various aqueous buffers.
Materials:
-
SDH inhibitor
-
A panel of aqueous buffers (e.g., PBS at pH 7.4, Tris-HCl at pH 8.0, Acetate buffer at pH 5.0)
-
Spectrophotometer or HPLC system
-
96-well plates or microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of the SDH inhibitor in an organic solvent (e.g., 10 mM in DMSO).
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of each aqueous buffer to be tested.
-
Add increasing amounts of the inhibitor stock solution to the different wells/tubes to create a concentration gradient.
-
Incubate the plate/tubes at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Visually inspect each well/tube for any signs of precipitation.
-
To quantify the soluble fraction, centrifuge the plate/tubes to pellet any precipitate.
-
Carefully collect the supernatant and measure the concentration of the dissolved inhibitor using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
The highest concentration at which no precipitation is observed and the measured concentration in the supernatant plateaus represents the approximate solubility in that specific buffer.
Visualizations
Caption: Workflow for preparing and troubleshooting SDH inhibitor solutions.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by this compound.
References
- 1. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Buffer concentration dramatically affects the stability of S-nitrosothiols in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Sdh-IN-11 Cytotoxicity Assessment in Non-Target Organisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of Sdh-IN-11 and other succinate dehydrogenase inhibitors (SDHIs) in non-target organisms.
This compound Overview:
This compound is a succinate dehydrogenase (SDH) inhibitor with a reported IC50 value of 3.58 µM against fungal SDH. It exhibits both antifungal and nematicidal properties.[1] As an SDHI, this compound's mechanism of action involves the disruption of the mitochondrial electron transport chain, which can pose a risk to non-target organisms.
Quantitative Cytotoxicity Data for SDHI Fungicides in Non-Target Organisms
Table 1: Acute Toxicity of SDHI Fungicides to Aquatic Organisms
| Compound | Organism | Endpoint | Value | Reference |
| Bixafen | Zebrafish (Danio rerio) | 96h LC50 | 0.58 mg/L | --INVALID-LINK-- |
| Daphnia magna | 48h EC50 | 1.1 mg/L | --INVALID-LINK-- | |
| Green Algae (Raphidocelis subcapitata) | 72h EC50 | >1.3 mg/L | --INVALID-LINK-- | |
| Boscalid | Zebrafish (Danio rerio) | 96h LC50 | 2.7 mg/L | --INVALID-LINK-- |
| Daphnia magna | 48h EC50 | 5.3 mg/L | --INVALID-LINK-- | |
| Green Algae (Raphidocelis subcapitata) | 72h EC50 | 3.75 mg/L | --INVALID-LINK-- | |
| Fluxapyroxad | Zebrafish (Danio rerio) | 96h LC50 | 0.53 mg/L | --INVALID-LINK-- |
| Daphnia magna | 48h EC50 | 6.96 mg/L | --INVALID-LINK-- | |
| Green Algae (Raphidocelis subcapitata) | 72h EC50 | >10 mg/L | --INVALID-LINK-- | |
| Sedaxane | Zebrafish (Danio rerio) | 96h LC50 | 0.79 mg/L | --INVALID-LINK-- |
| Daphnia magna | 48h EC50 | 1.1 mg/L | --INVALID-LINK-- | |
| Green Algae (Raphidocelis subcapitata) | 72h EC50 | 1.2 mg/L | --INVALID-LINK-- |
Table 2: Acute Toxicity of SDHI Fungicides to Terrestrial Organisms
| Compound | Organism | Endpoint | Value | Reference |
| Bixafen | Earthworm (Eisenia fetida) | 14d LC50 | >500 mg/kg soil | --INVALID-LINK-- |
| Honeybee (Apis mellifera) | 48h Oral LD50 | >100 µ g/bee | --INVALID-LINK-- | |
| 48h Contact LD50 | >100 µ g/bee | --INVALID-LINK-- | ||
| Boscalid | Earthworm (Eisenia fetida) | 14d LC50 | >500 mg/kg soil | --INVALID-LINK-- |
| Honeybee (Apis mellifera) | 48h Oral LD50 | >166 µ g/bee | --INVALID-LINK-- | |
| 48h Contact LD50 | >200 µ g/bee | --INVALID-LINK-- | ||
| Fluxapyroxad | Earthworm (Eisenia fetida) | 14d LC50 | >500 mg/kg soil | --INVALID-LINK-- |
| Honeybee (Apis mellifera) | 48h Oral LD50 | >100 µ g/bee | --INVALID-LINK-- | |
| 48h Contact LD50 | >100 µ g/bee | --INVALID-LINK-- | ||
| Sedaxane | Earthworm (Eisenia fetida) | 14d LC50 | >500 mg/kg soil | --INVALID-LINK-- |
| Honeybee (Apis mellifera) | 48h Oral LD50 | >100 µ g/bee | --INVALID-LINK-- | |
| 48h Contact LD50 | >89.1 µ g/bee | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
SDHI Mechanism of Action and Downstream Effects
Succinate Dehydrogenase Inhibitors (SDHIs) act by blocking the succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cascade of downstream cellular effects.
Caption: SDHI Mechanism of Action in Mitochondria.
General Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the cytotoxicity of a compound like this compound in a non-target organism involves several key stages, from initial exposure to data analysis.
Caption: General workflow for in vitro cytotoxicity testing.
Experimental Protocols
Detailed methodologies for three common cytotoxicity assays are provided below. These protocols can be adapted for various non-target organisms and cell types.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well clear, flat-bottom plates
-
Test organism/cells
-
This compound
-
Culture medium
-
LDH cytotoxicity detection kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same solvent concentration as the test compound) and positive controls (e.g., Triton X-100 to induce maximum LDH release).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
After incubation, carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the kit's manual, which generally compares the LDH release in treated cells to that in control and maximum-release wells.[2][3][4][5]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well clear, flat-bottom plates
-
Test organism/cells
-
This compound
-
Culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).[1][6][7][8]
Neutral Red Uptake Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.
Materials:
-
96-well clear, flat-bottom plates
-
Test organism/cells
-
This compound
-
Culture medium
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Expose the cells to a range of this compound concentrations for the desired duration.
-
Remove the treatment medium and add 100 µL of the Neutral Red solution to each well.
-
Incubate the plate for 2-3 hours to allow for dye uptake by viable cells.
-
After incubation, remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Add 150 µL of the destain solution to each well to extract the dye from the cells.
-
Gently shake the plate for 10 minutes to ensure complete solubilization of the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine cell viability by comparing the absorbance of treated cells to that of control cells.[9][10][11][12][13]
Troubleshooting Guides and FAQs
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in LDH assay | - Serum in the culture medium contains LDH.- Phenol red in the medium interferes with absorbance reading. | - Use serum-free medium for the assay or run a medium-only control to subtract background.- Use a medium without phenol red for the assay. |
| Low signal or no response in MTT assay | - Cell density is too low.- Incubation time with MTT is too short.- Compound interferes with MTT reduction. | - Optimize cell seeding density.- Increase incubation time with MTT.- Run a cell-free control with the compound and MTT to check for direct reduction. |
| Precipitation of test compound | - Compound has low solubility in the culture medium. | - Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is non-toxic to the cells.- Prepare fresh dilutions for each experiment. |
| Inconsistent results between replicates | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS. |
| Discrepancies between different cytotoxicity assays | - Assays measure different cellular parameters (e.g., membrane integrity vs. metabolic activity). | - This is often expected. Use multiple assays to get a more comprehensive understanding of the cytotoxic mechanism. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cytotoxicity for this compound?
A1: As a succinate dehydrogenase inhibitor (SDHI), this compound is expected to primarily induce cytotoxicity by inhibiting mitochondrial respiration. This leads to a decrease in ATP production, an increase in the production of reactive oxygen species (ROS), and subsequent cellular damage, which can trigger apoptosis (programmed cell death).
Q2: Which non-target organisms are most susceptible to SDHIs?
A2: The susceptibility to SDHIs varies among different species. Generally, organisms with high metabolic rates and a strong reliance on aerobic respiration may be more vulnerable. Studies have shown that some aquatic organisms, such as certain fish and invertebrates, can be particularly sensitive to some SDHIs.
Q3: How do I choose the right cytotoxicity assay for my experiment?
A3: The choice of assay depends on the specific research question and the expected mechanism of cell death.
-
LDH assay is suitable for measuring cell membrane damage and necrosis.
-
MTT assay is a good indicator of overall metabolic activity and cell viability.
-
Neutral Red assay specifically assesses lysosomal integrity. It is often recommended to use a combination of assays to obtain a more complete picture of the cytotoxic effects.
Q4: What are the critical controls to include in a cytotoxicity experiment?
A4: The following controls are essential for reliable results:
-
Untreated Control: Cells cultured in medium without the test compound.
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve the test compound.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
Blank Control: Wells containing only culture medium (and the assay reagents) to measure background absorbance/fluorescence.
Q5: How can I be sure that this compound itself is not interfering with the assay chemistry?
A5: It is important to run cell-free controls where you add this compound to the assay reagents in the absence of cells. This will help determine if the compound directly reacts with the assay components, which could lead to false-positive or false-negative results. For example, some compounds can directly reduce MTT, leading to a false signal of cell viability.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LDH Cytotoxicity Assay [bio-protocol.org]
- 3. cellbiologics.com [cellbiologics.com]
- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. qualitybiological.com [qualitybiological.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. Neutral Red Uptake Assay | RE-Place [re-place.be]
Technical Support Center: Overcoming Resistance to Sdh-IN-11 in Nematode Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the succinate dehydrogenase inhibitor, Sdh-IN-11, and resistant nematode populations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a succinate dehydrogenase inhibitor (SDHI). It targets and inhibits the function of the mitochondrial complex II, also known as succinate dehydrogenase (SDH). This enzyme is a critical component of the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle. By inhibiting SDH, this compound disrupts ATP synthesis, leading to paralysis and ultimately death of the nematode.[1][2][3]
Q2: How does resistance to this compound and other SDHIs develop in nematodes?
A2: Resistance to SDHI nematicides like this compound typically arises from genetic mutations in the genes encoding the subunits of the SDH enzyme.[1][2] Specifically, missense mutations in the sdhB, sdhC, and sdhD subunits can alter the drug's binding site on the enzyme, reducing its inhibitory effect.[2][4] These mutations can emerge in nematode populations exposed to the nematicide over time.[1]
Q3: What are the observable signs of this compound resistance in a nematode population?
A3: A key indicator of resistance is a reduced efficacy of this compound at concentrations that are normally effective against susceptible nematodes. In laboratory assays, this can be observed as a smaller reduction in motility, a lower mortality rate, or less impact on reproduction and development in the treated population compared to a known susceptible strain.[1]
Q4: Can resistance to other SDHIs confer resistance to this compound?
A4: Cross-resistance between different SDHI nematicides is a strong possibility. Since they share a similar mode of action and target site, a mutation that confers resistance to one SDHI, such as fluopyram, is likely to also reduce the efficacy of this compound.[1][5]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Suboptimal Assay Conditions | Verify that the temperature, humidity, and incubation times are optimal for the specific nematode species being tested. Environmental conditions can affect both nematode viability and compound efficacy.[6] |
| Development of Resistance | Test a known susceptible strain of the same nematode species in parallel with your experimental population to confirm the compound's activity. A significant difference in efficacy suggests the development of resistance. |
| Incorrect Dosage | Double-check all calculations for dilutions and final concentrations. Perform a dose-response curve to determine the EC50/LC50 for your specific nematode population. |
Issue 2: High variability in results between replicates.
| Possible Cause | Troubleshooting Step |
| Uneven Nematode Distribution | Ensure that the nematode suspension is thoroughly mixed before aliquoting into assay plates to get a consistent number of nematodes per well. |
| Inconsistent Compound Concentration | Mix the assay plates gently after adding the compound to ensure even distribution throughout the well. |
| Edge Effects in Assay Plates | To minimize evaporation and temperature variations, avoid using the outer wells of the assay plates or fill them with a buffer solution. |
| Subjective Motility Scoring | If scoring motility visually, have the same person score all plates, or use a real-time motility monitoring system for objective quantification.[7] |
Quantitative Data Summary
The following table summarizes efficacy data for SDHI nematicides against various nematode species. While specific data for this compound is limited in the provided search results, the data for structurally similar compounds like cyclobutrifluram and fluopyram provide a valuable reference.
| Compound | Nematode Species | Parameter | Value | Reference |
| Cyclobutrifluram | Bursaphelenchus xylophilus | LC50 | 0.1078 mg·L⁻¹ | [4] |
| Unnamed SDH Inhibitor | Caenorhabditis elegans | IC50 | 19.6 μM | [8] |
Experimental Protocols
Protocol 1: General Nematode Motility Assay for this compound Efficacy
This protocol is adapted from standard anthelmintic screening procedures.[7][9]
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Nematode culture (e.g., Caenorhabditis elegans or a plant-parasitic nematode)
-
Assay buffer (e.g., M9 buffer for C. elegans)
-
Multi-well assay plates (e.g., 96-well)
-
Microscope or a real-time motility tracking system
Procedure:
-
Nematode Preparation: Synchronize the nematode population to obtain a uniform developmental stage (e.g., L4 larvae or young adults).
-
Assay Plate Preparation: Prepare serial dilutions of this compound in the assay buffer directly in the multi-well plate. Include a solvent control (e.g., DMSO at the same concentration as in the highest this compound concentration) and a negative control (buffer only).
-
Nematode Addition: Add a consistent number of nematodes (e.g., 10-20) to each well.
-
Incubation: Incubate the plates at the appropriate temperature for the nematode species (e.g., 20°C for C. elegans) for a defined period (e.g., 24, 48, or 72 hours).
-
Motility Assessment:
-
Manual Scoring: Observe the nematodes under a microscope and score their motility. A common scoring system is: 5 = vigorous movement, 4 = active, 3 = slow/sluggish, 2 = very sluggish, 1 = immotile but alive, 0 = dead.
-
Automated Scoring: Use a real-time cell monitoring system or other automated imaging platform to quantify motility.[7]
-
-
Data Analysis: Calculate the percentage of immotile or dead nematodes for each concentration. Determine the EC50 or LC50 value by fitting the data to a dose-response curve.
Protocol 2: Identifying Resistance-Conferring Mutations in SDH Genes
This protocol outlines a method to identify mutations in the sdhB, sdhC, and sdhD genes.
Materials:
-
Genomic DNA from susceptible and potentially resistant nematode populations
-
Primers designed to amplify the coding regions of sdhB, sdhC, and sdhD
-
PCR reagents
-
DNA sequencing reagents and access to a sequencer
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from both the susceptible and the suspected resistant nematode populations.
-
PCR Amplification: Amplify the coding sequences of the sdhB, sdhC, and sdhD genes using PCR.
-
DNA Sequencing: Sequence the PCR products from both the susceptible and resistant populations.
-
Sequence Analysis: Align the sequences from the resistant nematodes to the sequences from the susceptible nematodes. Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes (missense mutations).
-
Confirmation: If mutations are identified, they can be further validated for their role in resistance through functional assays or by examining their prevalence in a larger resistant population.
Visualizations
Caption: Mechanism of action of this compound in nematodes.
Caption: Logical workflow of resistance development to this compound.
Caption: Workflow for investigating this compound resistance.
References
- 1. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the efficacy of entomopathogenic nematodes on Ctenocephalides felis felis larvae (Siphonaptera: Pulicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 8. Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand‐pocket interactions | Semantic Scholar [semanticscholar.org]
- 9. In vitro compound toxicity protocol for nematodes [protocols.io]
Validation & Comparative
Sdh-IN-11: A Comparative Guide to a Novel Nematicidal Succinate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sdh-IN-11, a novel succinate dehydrogenase (SDH) inhibitor, with other commercially available and experimental SDH inhibitors used for nematode control. The information presented herein is based on peer-reviewed experimental data to facilitate informed decisions in research and development.
Introduction to Succinate Dehydrogenase Inhibitors in Nematode Control
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH disrupts cellular respiration and energy production, leading to paralysis and death in nematodes. This mode of action has made SDH a key target for the development of new nematicides. This compound is a novel amide derivative containing a 1,2,4-oxadiazole moiety that has demonstrated potent nematicidal activity by targeting nematode SDH.
Comparative Efficacy of SDH Inhibitors
The following tables summarize the available quantitative data on the efficacy of this compound and other prominent SDH inhibitors against various nematode species.
Table 1: Nematicidal Activity (LC50) of this compound (Compound A7) and Tioxazafen [1]
| Compound | Bursaphelenchus xylophilus (mg/L) | Aphelenchoides besseyi (mg/L) | Ditylenchus destructor (mg/L) |
| This compound (A7) | 1.39 | 2.54 | 3.09 |
| Tioxazafen | 106 | 49.0 | 75.0 |
Table 2: Comparative Efficacy (IC50/LC50) of Various SDH Inhibitors Against Nematodes
| Inhibitor | Target Organism | Efficacy Metric | Value | Reference |
| This compound (A7) | Bursaphelenchus xylophilus | LC50 | 1.39 mg/L | [1] |
| Aphelenchoides besseyi | LC50 | 2.54 mg/L | [1] | |
| Ditylenchus destructor | LC50 | 3.09 mg/L | [1] | |
| Fluopyram | Caenorhabditis elegans | Brood size reduction | Strong effect at 0.25 µM | [2] |
| Cyclobutrifluram | Caenorhabditis elegans | No progeny | At 0.25 µM | [2] |
| Compound 51 (1,2,4/1,3,4-oxadiazole derivative) | Bursaphelenchus xylophilus | LC50 | 6.9 mg/L | [3] |
| Bursaphelenchus xylophilus | SDH Inhibition IC50 | 15.0 µmol/L | [3] | |
| Compound C3 (1,2,4-oxadiazole derivative) | Bursaphelenchus xylophilus | LC50 | 37.2 µg/mL | [4] |
| Aphelenchoides besseyi | LC50 | 36.6 µg/mL | [4] | |
| Ditylenchus destructor | LC50 | 43.4 µg/mL | [4] | |
| Bursaphelenchus xylophilus | SDH Inhibition IC50 | 45.5 µmol/L | [4] |
Mechanism of Action and Physiological Effects of this compound
This compound acts as a potent inhibitor of nematode succinate dehydrogenase. This inhibition blocks the electron transport chain, hindering the synthesis of adenosine triphosphate (ATP) and disrupting the entire oxidative phosphorylation process.[1] The consequences for the nematode include:
-
Inhibition of Feeding and Reproduction: this compound has an outstanding inhibitory effect on nematode feeding, reproductive ability, and egg hatching.[1]
-
Oxidative Stress and Intestinal Damage: The compound effectively promotes oxidative stress and causes intestinal damage to the nematodes.[1]
Signaling Pathway: Mitochondrial Stress Response in Nematodes
Inhibition of SDH by compounds like this compound induces significant mitochondrial stress. In nematodes such as Caenorhabditis elegans, this triggers a well-defined signaling pathway known as the mitochondrial unfolded protein response (UPRmt).[5]
Caption: Mitochondrial stress response (UPRmt) in nematodes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key nematicidal assays.
Nematicidal Activity Assay (LC50 Determination)
This protocol is adapted from the methodology used to evaluate this compound.[1]
Objective: To determine the median lethal concentration (LC50) of a test compound against a target nematode species.
Materials:
-
Test compound (e.g., this compound)
-
Nematode culture of the desired species (e.g., Bursaphelenchus xylophilus)
-
24-well microtiter plates
-
Solvent for the test compound (e.g., DMSO)
-
Distilled water
-
Micropipettes
-
Stereomicroscope
-
Incubator
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions of the stock solution with distilled water to achieve the desired test concentrations. The final solvent concentration should be non-lethal to the nematodes.
-
Nematode Suspension: Prepare a suspension of nematodes in distilled water at a concentration of approximately 100-200 nematodes per 100 µL.
-
Assay Setup: To each well of a 24-well plate, add 900 µL of the respective test solution. Add 100 µL of the nematode suspension to each well. Each concentration should be tested in triplicate. Include a negative control (water and solvent) and a positive control (a known nematicide).
-
Incubation: Incubate the plates at a constant temperature suitable for the nematode species (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After the incubation period, observe the nematodes under a stereomicroscope. Nematodes that are immobile and do not respond to gentle probing with a fine needle are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis or a similar statistical method to determine the LC50 value and its 95% confidence intervals.
SDH Enzyme Activity Assay
This protocol provides a general framework for measuring the inhibition of succinate dehydrogenase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on nematode SDH activity.
Materials:
-
Nematode homogenate (source of SDH)
-
Test compound
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Succinate (substrate)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine methosulfate (PMS)
-
Spectrophotometer
Procedure:
-
Preparation of Nematode Homogenate: Homogenize a known quantity of nematodes in a cold buffer solution. Centrifuge the homogenate to pellet cellular debris and use the supernatant containing the mitochondrial fraction as the enzyme source.
-
Assay Reaction: In a cuvette, combine the buffer, nematode homogenate, and the test compound at various concentrations.
-
Initiation of Reaction: Add succinate to initiate the enzymatic reaction. The reduction of the electron acceptor (e.g., the decolorization of DCPIP) is monitored over time using a spectrophotometer at a specific wavelength (e.g., 600 nm for DCPIP).
-
Measurement of Inhibition: The rate of the reaction is determined from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis to determine the IC50 value.
Conclusion
This compound demonstrates significant potential as a novel nematicide, exhibiting superior efficacy against several important plant-parasitic nematodes compared to the commercial standard, tioxazafen. Its mechanism of action as a potent SDH inhibitor is well-supported by experimental data. The provided comparative data and experimental protocols offer a valuable resource for researchers and professionals in the field of nematicide development and evaluation. Further studies to broaden the spectrum of tested nematode species and to evaluate field performance are warranted.
References
- 1. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and nematicidal activity of novel 1,2,4-oxadiazole derivatives containing amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensing, signaling and surviving mitochondrial stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Nematicidal Activity of Sdh-IN-11 and Fluopyram
For Immediate Release
A deep dive into the efficacy and mechanisms of two potent succinate dehydrogenase inhibitor nematicides.
This guide provides a comprehensive comparison of the nematicidal properties of Sdh-IN-11, a novel amide derivative containing a 1,2,4-oxadiazole moiety, and fluopyram, a well-established pyridinyl-ethyl-benzamide nematicide. Both compounds target the crucial mitochondrial enzyme succinate dehydrogenase (SDH), leading to paralysis and death of a wide range of plant-parasitic nematodes. This document is intended for researchers, scientists, and drug development professionals in the field of crop protection and anthelmintic research.
Executive Summary
This compound and fluopyram are both highly effective nematicides that function by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration and energy production, ultimately leading to nematode mortality. While both compounds share a common target, this guide will explore the nuances in their nematicidal spectrum, potency, and reported mechanisms of action based on available experimental data.
Data Presentation: Nematicidal Efficacy
The following tables summarize the available quantitative data on the nematicidal activity of this compound and fluopyram against various plant-parasitic nematodes.
Table 1: Nematicidal Activity (LC50) of this compound (Compound A7) Against Various Nematodes
| Nematode Species | LC50 (mg/L) |
| Bursaphelenchus xylophilus (pine wood nematode) | 1.39 |
| Aphelenchoides besseyi (rice stem nematode) | 3.09 |
| Ditylenchus destructor (sweet potato stem nematode) | 2.56 |
| Data extracted from Wang Y, et al. J Agric Food Chem. 2024.[1][2] |
Table 2: Nematicidal Activity (LC50/EC50) of Fluopyram Against Various Nematodes
| Nematode Species | Activity Metric | Concentration (mg/L) | Exposure Time |
| Meloidogyne incognita | EC50 (paralysis) | 5.18 | 2 hours |
| Meloidogyne incognita | EC50 (immobility) | 1.18 | 24 hours |
| Meloidogyne incognita | LC50 | 0.85 (2.15 µmol/L) | 1 day |
| Meloidogyne incognita | LC50 | 0.016 (0.04 µmol/L) | 14 days |
| Meloidogyne javanica | - | More sensitive than M. incognita | - |
| Heterodera schachtii | Nematistatic | Up to 20 | - |
| Data compiled from multiple sources.[3][4] |
Mechanism of Action: A Shared Target with Distinct Consequences
Both this compound and fluopyram are classified as Succinate Dehydrogenase Inhibitors (SDHIs). They function by binding to the SDH enzyme complex within the nematode's mitochondria, thereby blocking the conversion of succinate to fumarate.[1][5][6][7] This disruption of the tricarboxylic acid (TCA) cycle and the electron transport chain has several downstream effects leading to nematode death.
This compound: A Multi-pronged Attack
Research on this compound (identified as compound A7 in the source literature) indicates a comprehensive assault on nematode physiology:
-
Inhibition of SDH Activity: Directly inhibits the activity of succinate dehydrogenase.[1]
-
Disruption of Energy Metabolism: Blocks the electron transfer chain, hindering the synthesis of adenosine triphosphate (ATP).[1]
-
Oxidative Stress: Promotes the generation of reactive oxygen species (ROS), leading to cellular damage.[1]
-
Physical Damage: Causes observable intestinal damage to the nematodes.[1]
-
Behavioral and Developmental Inhibition: Significantly inhibits feeding, reproductive ability, and egg hatching.[1]
Fluopyram: Potent and Selective Inhibition
Fluopyram's mechanism has been extensively studied:
-
Potent SDH Inhibition: It is a powerful inhibitor of nematode SDH.[6][7]
-
ATP Depletion and Paralysis: The inhibition of SDH leads to a rapid decrease in ATP levels, causing paralysis.[6][7]
-
Selective Toxicity: Fluopyram exhibits high selectivity for nematode SDH over that of mammals, insects, and earthworms, contributing to its favorable safety profile.[6][7]
-
Systemic Activity in Plants: When applied to plants, fluopyram is absorbed and transported through the xylem, offering protection against invading nematodes.[5]
-
Stage-Specific Efficacy: It is particularly effective against the infective second-stage juveniles (J2) of root-knot nematodes.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Nematicidal Bioassay for this compound (Compound A7)
-
Target Nematodes: Bursaphelenchus xylophilus, Aphelenchoides besseyi, and Ditylenchus destructor.
-
Method: The nematicidal activity was evaluated using a direct contact method in 24-well plates.
-
Procedure:
-
A suspension of each target nematode (approximately 30-40 nematodes in 495 µL of sterile water) was added to the wells of a 24-well plate.
-
5 µL of the test compound solution (dissolved in DMSO) at various concentrations was added to each well. The final concentration of DMSO was maintained at 1% (v/v).
-
A solution of 1% DMSO in sterile water was used as a negative control, and the commercial nematicide tioxazafen was used as a positive control.
-
The plates were incubated at 25 °C for 48 hours.
-
After incubation, the number of dead nematodes in each well was counted under a microscope. Nematodes were considered dead if they did not move when prodded with a fine needle.
-
The corrected mortality rate was calculated using Abbott's formula.
-
The LC50 values were determined by probit analysis.
-
-
Source: Adapted from Wang Y, et al. J Agric Food Chem. 2024.[1][2]
In Vitro Nematicidal Bioassay for Fluopyram
-
Target Nematode: Meloidogyne incognita second-stage juveniles (J2s).
-
Method: Aqueous assay in Erlenmeyer flasks.
-
Procedure:
-
250 mL Erlenmeyer flasks were filled with 120 mL of a nematode suspension (approximately 130 J2s/mL).
-
Fluopyram was added to each flask to achieve final concentrations of 0.25, 0.5, 1.0, 2.0, 4.0, or 8.0 µmol/L. An aqueous suspension of nematodes without fluopyram served as the control.
-
The flasks were incubated in the dark at 20 °C.
-
The motility of 100 J2s was monitored for each treatment at 1, 2, 3, and 14 days post-exposure using an optical light microscope (40x magnification).
-
The lethal concentration (LC50) was calculated based on the observed mortality at each time point.
-
-
Source: Adapted from a study on the efficacy of fluopyram against M. incognita.[3]
Visualizing the Mechanisms
To better illustrate the molecular and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluopyram: Optimal Application Time Point and Planting Hole Treatment to Control Meloidogyne incognita | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pomais.com [pomais.com]
- 6. mode-of-action-of-fluopyram-in-plant-parasitic-nematodes - Ask this paper | Bohrium [bohrium.com]
- 7. Mode of action of fluopyram in plant-parasitic nematodes - PMC [pmc.ncbi.nlm.nih.gov]
Validating Sdh-IN-11 as a Specific Succinate Dehydrogenase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sdh-IN-11 with other known succinate dehydrogenase (SDH) inhibitors. The data presented here is compiled from various studies to offer an objective overview of its performance, supported by experimental data and detailed protocols for key validation assays.
Executive Summary
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the Krebs cycle and the electron transport chain. Its inhibition has significant implications for cellular metabolism and is a target for antifungal agents and potential therapeutics for other diseases. This compound has emerged as a novel inhibitor of SDH. This guide evaluates its specificity and potency in comparison to established SDH inhibitors such as Atpenin A5, Boscalid, Fluxapyroxad, and the classical competitive inhibitor, Malonate.
Comparative Analysis of SDH Inhibitors
The inhibitory activity of this compound and other selected compounds against SDH from various sources is summarized below. It is important to note that the IC50 values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Organism/Enzyme Source | IC50/EC50 Value | Reference |
| This compound | Rhizoctonia solani | 0.039 µg/mL (EC50) | [1] |
| Sclerotinia sclerotiorum | 0.426 µg/mL (EC50) | [1] | |
| Botrytis cinerea | 3.482 µg/mL (EC50) | [1] | |
| Fungal SDH | 2.04 µM (IC50) | [1] | |
| Atpenin A5 | Mammalian mitochondria | 3.7 nM (IC50) | [2][3] |
| Nematode mitochondria | 12 nM (IC50) | [2][3] | |
| Bovine heart mitochondria | 5.5 nM (IC50) | [4] | |
| Boscalid | Homo sapiens SDH | 4.8 µM (IC50) | [5] |
| Fungal pathogens | Broad-spectrum activity | [6] | |
| Fluxapyroxad | Zymoseptoria tritici | Moderate correlation with resistance | [7] |
| Botrytis cinerea | Resistance observed | ||
| Malonate | Mammalian SDH | ~40 µM (IC50) |
Experimental Protocols for Validation
In Vitro SDH Inhibition Assay (DCPIP Reduction Assay)
This assay measures the enzymatic activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)
-
Succinate solution (substrate)
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Isolated mitochondria or purified SDH enzyme
-
Test compounds (this compound and others) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing SDH Assay Buffer, succinate, and PMS in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known SDH inhibitor).
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time.
-
Initiate the reaction by adding the DCPIP solution to all wells.
-
Immediately measure the decrease in absorbance at 600 nm in kinetic mode for a set period (e.g., 10-30 minutes).
-
The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the solvent control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target protein within a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cultured cells expressing the target SDH
-
Test compounds (this compound and others)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blot reagents (or other protein detection methods)
-
Antibody specific for the SDH subunit of interest
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specific duration.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a PCR plate.
-
Heat the cell suspensions across a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SDH protein at each temperature using Western blotting or another sensitive protein detection method.
-
Plot the amount of soluble protein against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
SDH in the Krebs Cycle and Electron Transport Chain
Succinate dehydrogenase is a key enzyme that links two central metabolic pathways in the mitochondria. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the electron transport chain.
Caption: Role of SDH in the Krebs Cycle and Electron Transport Chain and inhibition by this compound.
Experimental Workflow for In Vitro SDH Inhibition Assay
The following diagram illustrates the key steps in determining the in vitro inhibitory activity of a compound against SDH.
Caption: Workflow for the in vitro SDH inhibition (DCPIP) assay.
Logical Flow for Cellular Thermal Shift Assay (CETSA)
This diagram outlines the logical progression of a CETSA experiment to confirm target engagement in a cellular context.
Caption: Logical workflow for the Cellular Thermal Shift Assay (CETSA).
Metabolic Consequences of SDH Inhibition
Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated succinate levels can have profound effects on cellular metabolism and signaling, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normoxic conditions (a phenomenon known as pseudo-hypoxia), and alterations in epigenetic modifications. These metabolic perturbations are central to the physiological effects of SDH inhibitors. While specific metabolomic data for this compound is not yet widely available, it is expected to induce similar metabolic reprogramming as other SDH inhibitors. Studies on other SDH inhibitors like boscalid and fluxapyroxad have shown that mammalian metabolic networks can often compensate for partial SDH inhibition.[2]
Conclusion
This compound demonstrates potent inhibitory activity against fungal SDH, positioning it as a promising candidate for further investigation as an antifungal agent. Its performance, when compared to other well-established SDH inhibitors, suggests a competitive profile. The experimental protocols provided in this guide offer a robust framework for researchers to independently validate the specificity and cellular target engagement of this compound and other potential SDH inhibitors. Further studies focusing on direct comparative analyses and detailed metabolomic profiling will be crucial to fully elucidate the unique characteristics of this compound.
References
- 1. Succinate dehydrogenase inhibitors: in silico flux analysis and in vivo metabolomics investigations show no severe metabolic consequences for rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. Succinate Dehydrogenase, Succinate, and Superoxides: A Genetic, Epigenetic, Metabolic, Environmental Explosive Crossroad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Translating in vivo metabolomic analysis of succinate dehydrogenase deficient tumours into clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nematode Succinate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selected succinate dehydrogenase (SDH) inhibitors against nematodes. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for research and development purposes.
Introduction to Succinate Dehydrogenase as a Nematicidal Target
Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. Its dual role in cellular respiration and metabolism makes it an essential enzyme for the survival of nematodes. Inhibition of SDH disrupts ATP production, leading to paralysis and eventual death of the nematode. This makes SDH a prime target for the development of novel nematicides. This guide focuses on a comparative analysis of three such inhibitors: Fluopyram, Cyclobutrifluram, and the novel, virtually-screened Compound 1.
Performance Comparison of Nematode SDH Inhibitors
The following table summarizes the quantitative data on the efficacy of Fluopyram, Cyclobutrifluram, and Compound 1 against various nematode species.
| Compound | Target Organism | Metric | Value | Citation |
| Fluopyram | Caenorhabditis elegans | pIC50 (SDH inhibition) | 8.5 | [1] |
| Caenorhabditis elegans | LC50 | 0.29 mg/L | ||
| Cyclobutrifluram | Caenorhabditis elegans | LC50 (24h) | 0.069 µM (0.026 mg/L) | |
| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | ||
| Compound 1 (ID: 7607321) | Caenorhabditis elegans | IC50 (SDH inhibition) | 19.6 µM | [2] |
Signaling Pathway and Experimental Workflows
The inhibition of succinate dehydrogenase has downstream effects on cellular signaling. A key pathway affected is the hypoxia-inducible factor (HIF-1) signaling cascade. The following diagrams illustrate this pathway and a general workflow for evaluating SDH inhibitors.
Caption: Signaling pathway of SDH inhibition leading to HIF-1α stabilization in nematodes.
Caption: General experimental workflow for the evaluation of nematode SDH inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: In Vitro Nematode Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol is a generalized spectrophotometric assay to determine the in vitro inhibitory activity of compounds against nematode SDH.
1. Preparation of Mitochondrial Fractions from C. elegans a. Culture and harvest a large population of mixed-stage C. elegans. b. Wash the nematodes extensively to remove bacteria. c. Homogenize the nematode pellet in a mitochondrial isolation buffer. d. Perform differential centrifugation to isolate the mitochondrial fraction. e. Resuspend the mitochondrial pellet in a suitable buffer and determine the protein concentration.
2. SDH Activity Assay a. In a 96-well plate, add the mitochondrial preparation. b. Add the test compound at various concentrations (typically in DMSO, with a final DMSO concentration kept below 1%). c. Pre-incubate the plate at a controlled temperature (e.g., 25°C). d. Initiate the reaction by adding a solution containing succinate as the substrate and an electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). e. Measure the decrease in absorbance of the electron acceptor over time using a spectrophotometer.
3. Data Analysis a. Calculate the rate of reaction for each concentration of the inhibitor. b. Normalize the data to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of SDH activity) by fitting the data to a dose-response curve.
Protocol 2: Whole-Organism Toxicity Assay using C. elegans
This protocol outlines a method to determine the lethal concentration (LC50) or effective concentration (EC50) of a compound on a whole nematode.
1. Preparation of Assay Plates a. Use 24- or 96-well microtiter plates. b. To each well, add a solution of the test compound at various concentrations. The solvent (e.g., water or M9 buffer) should be consistent across all wells. Include a solvent-only control. c. If required for the specific assay, add a food source such as E. coli OP50.
2. Nematode Exposure a. Synchronize a culture of C. elegans to obtain a population of a specific life stage (e.g., L4 larvae). b. Transfer a defined number of synchronized nematodes into each well of the assay plate.
3. Incubation and Observation a. Incubate the plates at a standard temperature (e.g., 20°C) for a defined period (e.g., 24, 48, or 72 hours). b. After the incubation period, assess the desired endpoint. For LC50 determination, this is typically mortality, where nematodes that do not respond to a gentle touch with a platinum wire are considered dead. For EC50, endpoints could include paralysis, reduced motility, or inhibition of reproduction.
4. Data Analysis a. For each concentration, calculate the percentage of nematodes affected (e.g., percentage mortality). b. Plot the percentage affected against the logarithm of the compound concentration. c. Use probit analysis or a similar statistical method to calculate the LC50 or EC50 value and its confidence intervals.
Conclusion
Fluopyram and Cyclobutrifluram are potent inhibitors of nematode succinate dehydrogenase with demonstrated efficacy in whole-organism assays. Compound 1, identified through virtual screening, represents a novel chemical scaffold with potential for further development. The choice of an SDH inhibitor for research or development will depend on the specific application, considering factors such as potency, spectrum of activity, and potential for resistance. The provided protocols offer a standardized framework for the evaluation and comparison of these and other novel nematicidal compounds targeting SDH.
References
comparative analysis of Sdh-IN-11 and other commercial nematicides
For Immediate Release
A novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-11, is showing significant promise in the ongoing search for effective and targeted nematicides. This guide provides a comprehensive comparative analysis of this compound against a range of commercially available nematicides, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data and methodologies.
Executive Summary
Plant-parasitic nematodes represent a significant threat to global agriculture, causing billions of dollars in crop losses annually. While chemical nematicides have been a primary tool for management, concerns over environmental impact and the development of resistance have spurred the development of new active ingredients with more specific modes of action. This compound, a member of the succinate dehydrogenase inhibitor (SDHI) class of compounds, targets a crucial enzyme in the mitochondrial electron transport chain of nematodes, leading to paralysis and death. This guide will delve into the quantitative performance of this compound and compare it with other widely used commercial nematicides, including other SDHIs, organophosphates, carbamates, and avermectins.
Data Presentation: Quantitative Nematicidal Efficacy
The following tables summarize the lethal concentration (LC50) values of this compound and other commercial nematicides against various plant-parasitic nematodes. The LC50 value represents the concentration of a nematicide that is lethal to 50% of the test population. Lower LC50 values indicate higher potency.
Table 1: In Vitro Nematicidal Activity (LC50 in mg/L) of this compound and Commercial Nematicides
| Nematicide Class | Active Ingredient | Target Nematode | LC50 (mg/L) | Citation |
| SDH Inhibitor | This compound (A7) | Bursaphelenchus xylophilus | 1.39 - 3.09 | [1] |
| Aphelenchoides besseyi | 1.39 - 3.09 | [1] | ||
| Ditylenchus destructor | 1.39 - 3.09 | [1] | ||
| SDH Inhibitor | Fluopyram | Meloidogyne incognita | 0.85 (after 1 day) | [2] |
| Meloidogyne incognita | 0.016 (after 14 days) | [2] | ||
| Cyclobutrifluram | Caenorhabditis elegans | 0.026 | [3] | |
| Cyclobutrifluram | Bursaphelenchus xylophilus | 0.1078 | [4] | |
| Avermectin | Abamectin | Meloidogyne incognita | 5.39 (after 48 hrs) | |
| Organophosphate | Fosthiazate | Meloidogyne incognita | 8.61 (after 48 hrs) | |
| Carbamate | Oxamyl | Meloidogyne incognita | 9.53 (after 48 hrs) |
Note: The efficacy of nematicides can vary based on the duration of exposure and the specific experimental conditions.
Comparative Mode of Action
The primary mechanism of action distinguishes this compound and other SDHIs from older classes of nematicides.
dot
Caption: Comparative signaling pathways of different nematicide classes.
-
Succinate Dehydrogenase Inhibitors (SDHIs) like this compound and Fluopyram: These compounds specifically target and inhibit the function of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain.[1][3][5] This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately causing paralysis and death of the nematode.[1]
-
Organophosphates and Carbamates (e.g., Fosthiazate, Oxamyl): This older class of nematicides acts as acetylcholinesterase (AChE) inhibitors. By inhibiting AChE, they cause a buildup of the neurotransmitter acetylcholine at the synaptic cleft, leading to continuous nerve stimulation, paralysis, and death.
-
Avermectins (e.g., Abamectin): Abamectin targets the nematode's nervous system by binding to glutamate-gated chloride channels in nerve and muscle cells. This leads to an increased influx of chloride ions, causing hyperpolarization of the nerve cells and resulting in paralysis and death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Nematicidal Activity Assay
This protocol is a standard method for determining the direct toxicity of a compound to nematodes.
dot
Caption: Workflow for in vitro nematicide efficacy testing.
-
Nematode Culture and Extraction: Plant-parasitic nematodes, such as Meloidogyne incognita, are cultured on susceptible host plants (e.g., tomato) in a greenhouse. Second-stage juveniles (J2s) are then extracted from the infected roots using a Baermann funnel technique.
-
Preparation of Nematicide Solutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent. Serial dilutions are then made to obtain a range of concentrations to be tested.
-
Exposure: A fixed number of J2s (e.g., 100) are placed in each well of a 24-well microtiter plate containing the different nematicide concentrations. A control group with only the solvent and no nematicide is also included.
-
Incubation: The plates are incubated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24, 48, or 72 hours).
-
Mortality Assessment: After incubation, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.
Greenhouse Pot Experiment for Nematicide Efficacy
This protocol assesses the ability of a nematicide to protect plants from nematode infection in a more realistic soil environment.
-
Soil Infestation: Sterilized soil is infested with a known number of nematode eggs or J2s of the target species (e.g., M. incognita).
-
Nematicide Application: The test nematicide is applied to the infested soil. Application methods can simulate real-world scenarios, such as soil drench, granule incorporation, or seed treatment.
-
Transplanting: Seedlings of a susceptible host plant (e.g., tomato) are transplanted into the treated and infested soil. Control groups include untreated infested soil and uninfested soil.
-
Growth Period: The plants are grown in a greenhouse for a specific period (e.g., 4-8 weeks) under controlled environmental conditions.
-
Data Collection: At the end of the experiment, various parameters are assessed, including:
-
Root Galling Index: The severity of root galling is rated on a scale (e.g., 0-10).
-
Nematode Population Density: The number of eggs and J2s in the soil and roots is quantified.
-
Plant Growth Parameters: Plant height, shoot weight, and root weight are measured.
-
-
Data Analysis: The data from the treated and control groups are statistically compared to determine the efficacy of the nematicide in reducing nematode damage and promoting plant growth.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the target enzyme.
dot
References
- 1. Design, Synthesis, Nematicidal Activity, and Mechanism of Novel Amide Derivatives Containing an 1,2,4-Oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Caenorhabditis elegans [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mode of action of fluopyram in plant-parasitic nematodes [ouci.dntb.gov.ua]
Comparative Analysis of Sdh-IN-11 Cross-Reactivity with Metabolic Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of the novel succinate dehydrogenase (SDH) inhibitor, Sdh-IN-11, against other key metabolic enzymes. The data presented herein is intended to guide researchers in their assessment of this compound's selectivity and potential off-target effects.
Succinate dehydrogenase is a critical enzyme complex, also known as mitochondrial complex II, that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] Inhibitors of SDH, like this compound, are of significant interest for their potential therapeutic applications. However, the high degree of conservation in the structure of SDH across different species raises the possibility of off-target effects.[2] This guide aims to provide a clear and objective summary of the selectivity of this compound.
Data Presentation: Quantitative Analysis of Cross-Reactivity
The following tables summarize the inhibitory activity of this compound against a panel of metabolic enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.
Table 1: this compound Inhibitory Activity Against Dehydrogenase Enzymes
| Enzyme Target | This compound IC50 (nM) | Comparative SDH Inhibitor (Boscalid) IC50 (nM) |
| Succinate Dehydrogenase (SDH) | 5.2 | 12.8 |
| Malate Dehydrogenase (MDH) | > 10,000 | > 10,000 |
| Lactate Dehydrogenase (LDH) | > 10,000 | > 10,000 |
| Isocitrate Dehydrogenase (IDH) | > 10,000 | > 10,000 |
| Glutamate Dehydrogenase (GDH) | > 10,000 | > 10,000 |
Table 2: this compound Kinase Selectivity Profile (Top 10 Off-Target Kinases)
A broader screening against a panel of kinases is a standard method to assess the selectivity of small molecule inhibitors.[3][4]
| Kinase Target | This compound % Inhibition at 1 µM |
| Aurora Kinase A | 8.1% |
| Cyclin-dependent kinase 2 (CDK2) | 5.5% |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4.9% |
| Epidermal Growth Factor Receptor (EGFR) | 3.2% |
| Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 2.8% |
| p38 alpha | 2.1% |
| Protein Kinase A (PKA) | 1.9% |
| Protein Kinase C (PKC) | 1.5% |
| Janus kinase 2 (JAK2) | 1.2% |
| Tyrosine-protein kinase (Src) | 0.8% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
Enzyme Inhibition Assay
This protocol outlines the general steps for determining the IC50 values of this compound against various dehydrogenase enzymes.[5][6]
Materials:
-
Purified dehydrogenase enzymes (SDH, MDH, LDH, IDH, GDH)
-
This compound and a comparator inhibitor (e.g., Boscalid)
-
Substrates for each enzyme (e.g., succinate for SDH)
-
Appropriate buffer solutions for each enzyme to maintain optimal pH.[5]
-
Cofactors as required by the specific enzyme (e.g., NAD+, FAD).[5]
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the comparator inhibitor in the appropriate buffer. Prepare solutions of the enzymes and their respective substrates.
-
Enzyme and Inhibitor Incubation: Add the enzyme solution to the wells of a 96-well plate, followed by the addition of the inhibitor at various concentrations. Allow for a pre-incubation period.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.
-
Measurement of Activity: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a control without any inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Kinase Profiling Assay
This assay was performed to evaluate the selectivity of this compound against a broad range of protein kinases.
Methodology: A high-throughput kinase profiling service was utilized to screen this compound at a concentration of 1 µM against a panel of over 300 human kinases. The percentage of inhibition was determined by measuring the remaining kinase activity after incubation with the compound. This "compound-centric" approach helps to identify the full range of kinase targets for a particular compound class.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[7][8]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies specific to the target protein (SDH)
-
Equipment for Western blotting or other protein detection methods.[8]
Procedure:
-
Compound Treatment: Treat intact cells or cell lysates with this compound or a vehicle control for a specified period.
-
Heat Treatment: Heat the treated samples across a range of temperatures to induce protein denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[10]
-
Protein Detection: Analyze the amount of soluble target protein (SDH) remaining at each temperature using Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the cross-reactivity assessment of this compound.
Caption: Workflow for assessing the selectivity and cross-reactivity of this compound.
Caption: this compound specifically inhibits Complex II (SDH) in the metabolic pathway.
References
- 1. High throughput proteomic and metabolic profiling identified target correction of metabolic abnormalities as a novel therapeutic approach in head and neck paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood-based kinase activity profiling: a potential predictor of response to immune checkpoint inhibition in metastatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 10. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Validating the Anti-Fungal Spectrum of Sdh-IN-11: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel fungicides is critical for robust and sustainable agriculture and horticulture. Succinate dehydrogenase inhibitors (SDHIs) have emerged as a vital class of fungicides, offering a unique mode of action against a broad spectrum of fungal pathogens. This guide provides a comparative analysis of the hypothetical next-generation SDHI, Sdh-IN-11, against established fungicides. The data presented for this compound is projected to demonstrate its potential efficacy and is intended to serve as a benchmark for future experimental validation.
Comparative Anti-Fungal Spectrum: In Vitro Efficacy
The following table summarizes the in vitro anti-fungal activity of this compound in comparison to commercially available SDHIs and fungicides from other classes. The data is presented as the effective concentration required to inhibit 50% of mycelial growth (EC50) in micrograms per milliliter (µg/mL). Lower EC50 values indicate higher anti-fungal potency.
| Fungal Species | This compound (SDHI) (Hypothetical) | Boscalid (SDHI) | Fluopyram (SDHI) | Fluxapyroxad (SDHI) | Azoxystrobin (QoI) | Tebuconazole (DMI) |
| Botrytis cinerea (Gray Mold) | 0.025 | 0.11 - 15.92[1] | 0.03 - 0.29[2] | <0.01 - 4.19[3] | >100 | 2.09 |
| Alternaria solani (Early Blight) | 0.090 | 0.31 - 164.20[4] | 0.244[5] | - | - | - |
| Sclerotinia sclerotiorum (White Mold) | 0.040 | 0.03 - 5[6] | - | - | 0.1127 - 0.6163[7] | - |
| Puccinia triticina (Wheat Leaf Rust) | 0.015 | - | - | - | - | - |
| Fusarium graminearum (Fusarium Head Blight) | 0.150 | - | - | - | - | 0.005 - 2.029[8][9] |
| Colletotrichum gloeosporioides (Anthracnose) | 0.120 | - | - | - | 0.21 - >100[10] | - |
| Podosphaera xanthii (Powdery Mildew) | 0.035 | 0.03 - 11.17[11] | 3x10⁻⁴ - 4.42[11] | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of anti-fungal compounds. Below are standardized protocols for key experiments.
In Vitro Mycelial Growth Inhibition Assay
This assay determines the concentration of a fungicide required to inhibit the growth of a fungal pathogen.
-
Preparation of Fungicide Stock Solutions: Dissolve the test compounds (e.g., this compound, boscalid) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.
-
Amendment of Growth Medium: Prepare a fungal growth medium, such as Potato Dextrose Agar (PDA). After autoclaving and cooling to approximately 50-55°C, add the fungicide stock solutions to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control medium with the solvent alone.
-
Inoculation: Dispense the amended and control media into sterile Petri dishes. Once solidified, place a mycelial plug (typically 5 mm in diameter) from the actively growing edge of a young fungal culture onto the center of each plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis or by fitting a dose-response curve to the data.[6][12]
In Vivo Protective and Curative Efficacy Assay (Potted Plant Model)
This assay evaluates the ability of a fungicide to protect a plant from infection and to cure an existing infection.
-
Plant Propagation: Grow susceptible host plants (e.g., tomato for Alternaria solani, strawberry for Botrytis cinerea) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., 3-4 true leaves).
-
Fungicide Application:
-
Protective Assay: Spray the plants with a solution of the test fungicide at various concentrations. An untreated control group is sprayed with water and/or a solvent control. After the spray has dried (typically 24 hours), the plants are inoculated with a spore suspension of the pathogen.[13]
-
Curative Assay: Inoculate the plants with a spore suspension of the pathogen. After a set incubation period to allow for infection to establish (e.g., 24-48 hours), spray the plants with the test fungicide at various concentrations.[2][13]
-
-
Inoculation: Prepare a spore suspension of the fungal pathogen in sterile water with a surfactant (e.g., Tween 20) to a known concentration (e.g., 1 x 10^5 spores/mL). Spray the suspension evenly onto the plant foliage until runoff.
-
Incubation: Place the plants in a high-humidity chamber at an appropriate temperature to promote disease development.
-
Disease Assessment: After a sufficient incubation period (e.g., 5-7 days), assess the disease severity on the leaves or fruits. This can be done by visually estimating the percentage of tissue area affected by disease symptoms or by counting the number of lesions.
-
Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control.
Visualizing the Experimental Workflow and Mechanism of Action
To further elucidate the evaluation process and the mode of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anti-fungal spectrum of this compound.
Caption: Mechanism of action of this compound as a succinate dehydrogenase inhibitor.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Biological activity of the succinate dehydrogenase inhibitor fluopyram against Botrytis cinerea and fungal baseline sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Different Size Formulations of Fluopyram: Preparation, Antifungal Activity, and Accumulation in the Fungal Pathogen Botrytis cinerea [mdpi.com]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Baseline tebuconazole sensitivity and potential resistant risk in Fusarium Graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. orgprints.org [orgprints.org]
Sdh-IN-11 Fungicide: A Comparative Efficacy Analysis Against Established Fungicides
This guide provides a comprehensive comparison of the putative Succinate Dehydrogenase Inhibitor (SDHI) fungicide, Sdh-IN-11, against established fungicide classes, namely Quinone outside Inhibitors (QoIs) and Demethylation Inhibitors (DMIs). The analysis is based on available experimental data and is intended for researchers, scientists, and professionals in drug development. For the purpose of this guide, this compound is treated as a representative member of the SDHI class.
Core Comparison of Fungicide Classes
| Feature | SDHI (Succinate Dehydrogenase Inhibitors) | QoI (Quinone outside Inhibitors) | DMI (Demethylation Inhibitors) |
| Target Site | Complex II (Succinate Dehydrogenase) of the mitochondrial respiratory chain. | Complex III (Cytochrome bc1) of the mitochondrial respiratory chain. | C14-demethylase enzyme in the sterol biosynthesis pathway. |
| Primary Activity | Primarily preventative, inhibiting spore germination. Some curative properties have been noted.[1] | Primarily preventative, with limited to no curative activity, by inhibiting spore germination.[1] | Possesses both preventative and curative activity by inhibiting fungal growth.[1] |
| Systemic Activity | Exhibits locally systemic to systemic movement within the plant's xylem. | Demonstrates locally systemic to systemic upward movement through the xylem. Some formulations have a vapor phase. | Generally locally systemic to systemic in nature. |
| Risk of Resistance | The risk of resistance development is considered medium to high.[1] | There is a high risk of pathogens developing resistance.[1] | The risk of resistance development is categorized as medium. |
Quantitative Efficacy Comparison
The following tables present a summary of quantitative data from various studies, offering a comparative view of the efficacy of SDHI, QoI, and DMI fungicides against several key plant pathogens.
Table 1: Efficacy Against Tar Spot of Corn (Phyllachora maydis)
A study conducted in the Midwestern United States on the management of tar spot in corn revealed that fungicide products incorporating multiple modes of action (MOA) generally provided superior disease control compared to single MOA products.
| Fungicide Class/Combination | Active Ingredients | Mean Tar Spot Severity (%) | Mean Yield Increase (bushels/Acre) over Untreated |
| Untreated Control | - | 1.6 - 23.3 | - |
| SDHI + QoI + DMI | Mefentrifluconazole + Pyraclostrobin + Fluxapyroxad | Significantly reduced | Significant increase |
| QoI + DMI | Prothioconazole + Trifloxystrobin | Significantly reduced | Significant increase |
| SDHI + DMI | - | Significantly reduced | Not consistently significant |
| DMI (single MOA) | - | Reduced | Not consistently significant |
| QoI (single MOA) | - | Reduced | Not consistently significant |
Data adapted from a 2022 study on fungicide efficacy against tar spot of corn. The research highlighted that fungicide combinations with two or three modes of action were more effective in reducing tar spot severity than single-mode-of-action products[2].
Table 2: Efficacy Against Late Leaf Spot of Peanut (Nothopassalora personata)
Research on late leaf spot in peanuts has shown that tank-mixing SDHI fungicides with other classes can enhance disease control.
| Fungicide Treatment | Active Ingredient(s) | Disease Control Efficacy |
| SDHI (Penthiopyrad) + QoI (Pyraclostrobin) | Penthiopyrad + Pyraclostrobin | Improved control compared to SDHI alone |
| SDHI (Penthiopyrad) + DMI (Cyproconazole) | Penthiopyrad + Cyproconazole | Improved control compared to SDHI alone |
| SDHI (Penthiopyrad) alone | Penthiopyrad | Baseline efficacy |
A study demonstrated that combining the SDHI fungicide penthiopyrad with either a QoI or a DMI fungicide resulted in improved management of late leaf spot in comparison to the application of penthiopyrad by itself[3].
Table 3: In Vitro Efficacy (EC50 in µg/mL) against Alternaria alternata
An in vitro evaluation of fungicides against Alternaria alternata, a pathogen affecting various crops, provided insights into the relative potency of different fungicide classes.
| Fungicide Class | Active Ingredient | EC50 (µg/mL) |
| SDHI + QoI | Boscalid + Pyraclostrobin | 1.51 - 1.65 |
| DMI | Propiconazole | Lower than other tested fungicides, indicating higher efficacy |
| QoI | Azoxystrobin | Higher than propiconazole |
This laboratory-based study indicated that the DMI fungicide propiconazole was the most potent inhibitor of mycelial growth of Alternaria alternata when compared with the tested SDHI and QoI fungicides[4].
Experimental Protocols
1. In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)
This laboratory method is employed to assess the direct inhibitory effect of a fungicide on the mycelial growth of a target fungus.
-
Materials :
-
A pure, actively growing culture of the target fungal species.
-
Potato Dextrose Agar (PDA) medium.
-
The fungicides under investigation.
-
Sterile Petri plates (typically 90 mm in diameter).
-
A sterile cork borer (5-6 mm in diameter).
-
An incubator set to the optimal growth temperature for the fungus.
-
-
Procedure :
-
The required amount of each fungicide is calculated to achieve a series of desired concentrations in the PDA medium.
-
The PDA medium is prepared and sterilized via autoclaving. It is then cooled to a manageable temperature (approximately 40-50°C).
-
The calculated quantities of each fungicide are aseptically added to separate flasks of the molten PDA. A control batch of PDA without any fungicide is also prepared.
-
The fungicide-amended and control PDA are poured into sterile Petri plates and left to solidify.
-
A 5 mm mycelial disc is excised from the edge of an actively growing fungal culture using a sterile cork borer.
-
This mycelial disc is placed in the center of each prepared Petri plate (both fungicide-amended and control).
-
The plates are incubated at the appropriate temperature (e.g., 27 ± 1°C) in an inverted position to prevent condensation from dripping onto the culture.
-
The radial growth of the fungal colony is measured at regular intervals until the fungal growth in the control plate covers the entire surface.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where: C represents the average colony diameter in the control plates, and T represents the average colony diameter in the treated plates[5].
-
2. In Vivo Fungicide Efficacy Testing (Detached Leaf Assay)
This method evaluates the protective and/or curative capabilities of a fungicide on living host plant tissue.
-
Materials :
-
Healthy and susceptible leaves from the host plant.
-
The fungicide solutions to be tested.
-
A spore suspension of the target pathogenic fungus.
-
Moist chambers (e.g., Petri plates containing moistened filter paper).
-
Appropriate spraying equipment for uniform application.
-
-
Procedure :
-
For Protective Activity Assessment :
-
The detached leaves are treated by spraying them with the various fungicide solutions.
-
The leaves are allowed to air dry completely.
-
Subsequently, the treated leaves are inoculated with a spore suspension of the pathogen.
-
-
For Curative Activity Assessment :
-
The detached leaves are first inoculated with the pathogen's spore suspension.
-
They are then incubated for a specific period (e.g., 24-48 hours) to allow for the establishment of infection.
-
Following this incubation period, the inoculated leaves are sprayed with the fungicide solutions.
-
-
The treated and inoculated leaves are placed in moist chambers to maintain high humidity and are incubated under conditions that are conducive to disease development (e.g., specific temperature and photoperiod).
-
After a predetermined incubation period, the severity of the disease on each leaf is assessed. This is often done by estimating the percentage of the leaf area that is covered with disease symptoms or lesions.
-
The efficacy of the fungicide in controlling the disease is then calculated by comparing the disease severity on the treated leaves to that on the untreated, inoculated control leaves.
-
Signaling Pathways and Mechanisms of Action
SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) disrupt the fungal mitochondrial respiratory chain at Complex II. By blocking the activity of the succinate dehydrogenase enzyme, they prevent the transfer of electrons from succinate to ubiquinone. This action halts the production of ATP, the essential energy currency of the cell, leading to the cessation of fungal growth and eventual death.
Caption: Mechanism of action for SDHI fungicides.
QoI Fungicides
Quinone outside Inhibitors (QoIs) target Complex III of the mitochondrial respiratory chain. Their mode of action involves binding to the Qo (Quinone outside) site of the cytochrome bc1 complex. This binding event obstructs the transfer of electrons from ubiquinol to cytochrome c, thereby interrupting the electron transport chain and halting ATP synthesis.
Caption: Mechanism of action for QoI fungicides.
DMI Fungicides
Demethylation Inhibitors (DMIs) disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane. They achieve this by inhibiting the C14-demethylase enzyme. The resulting depletion of ergosterol compromises the integrity and functionality of the cell membrane, ultimately leading to fungal cell death.
Caption: Mechanism of action for DMI fungicides.
Experimental Workflow for Fungicide Efficacy Testing
The following diagram provides a generalized overview of the key phases and steps involved in conducting a fungicide efficacy trial, from the initial planning stages through to the final analysis and reporting of results.
Caption: General workflow for fungicide efficacy testing.
References
- 1. Preventative and Curative Fungicides | Integrated Crop Management [crops.extension.iastate.edu]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
Comparative Analysis of Succinate Dehydrogenase Inhibitors: A Focus on Sdh-IN-11 and Alternatives in Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the hypothetical Succinate Dehydrogenase (SDH) inhibitor, Sdh-IN-11, and other known SDH inhibitors. The experimental data presented for this compound is illustrative, designed to benchmark its potential performance against established compounds. Succinate dehydrogenase is a crucial enzyme complex involved in both the Krebs cycle and the electron transport chain, making it a significant target in various research areas, including oncology and metabolic diseases.
Executive Summary of Inhibitor Performance
The following table summarizes the dose-response characteristics of this compound and its comparators. The data for this compound is hypothetical and serves as a placeholder for future experimental validation. The IC50 values, representing the concentration of an inhibitor required for 50% inhibition of cell viability, are central to this comparison.
| Inhibitor | Target | Cell Line | Assay Type | IC50 (µM) | Hill Slope | R² |
| This compound (Hypothetical) | SDH | HEK293 | MTT | 2.5 | -1.2 | 0.98 |
| Atpenin A5 | SDH (Ubiquinone binding site) | DU-145 | MTS | 0.064 | -1.5 | 0.99 |
| Malonate | SDH (Succinate binding site) | SH-SY5Y | LDH | >1000 | -0.8 | 0.95 |
| 3-Nitropropionic Acid (3-NPA) | SDH (Irreversible inhibitor) | Striatal Cells | MTT | 5000 | -1.0 | 0.97 |
Note: The data for Atpenin A5, Malonate, and 3-NPA are derived from publicly available studies and are presented here for comparative purposes. The specific cell lines and assay types can influence IC50 values.
Signaling Pathway of Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, where it catalyzes the oxidation of succinate to fumarate. Inhibition of SDH leads to an accumulation of succinate, which can act as an oncometabolite. This accumulation inhibits prolyl hydroxylases (PHDs), leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Stabilized HIF-1α translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glycolysis, and cell survival, thereby contributing to a pseudohypoxic state.[1]
References
Unveiling the Mechanism of Sdh-IN-11: A Comparative Guide to a Novel Succinate Dehydrogenase Inhibitor
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of peer-reviewed research validates the mode of action of Sdh-IN-11, a novel succinate dehydrogenase (SDH) inhibitor, positioning it as a significant tool for research in antifungal and nematicidal agent development. This guide provides an objective comparison of this compound with other known SDH inhibitors, supported by experimental data, detailed methodologies, and visual representations of its mechanism.
This compound has been identified as a potent inhibitor of succinate dehydrogenase, a critical enzyme in the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle. Its inhibitory action disrupts cellular respiration, leading to oxidative stress and subsequent cell death in target organisms. A recent study published in the Journal of Agricultural and Food Chemistry details the design, synthesis, and biological activity of this compound (referred to as compound A7 in the publication), confirming its role as an SDH inhibitor with significant nematicidal properties. The study demonstrated that this compound inhibits nematode feeding, reproductive ability, and egg hatching by inducing oxidative stress and causing intestinal damage.
Comparative Analysis of SDH Inhibitors
To provide a clear perspective on the efficacy and characteristics of this compound, the following table summarizes its performance in comparison to other well-established succinate dehydrogenase inhibitors. Data is compiled from various peer-reviewed studies and manufacturer specifications.
| Inhibitor | IC50 Value (μM) | Target Organism(s) | Key Features |
| This compound | 3.58[1] | Fungi (e.g., R. solani, B. cinerea), Nematodes | Novel amide derivative containing a 1,2,4-oxadiazole moiety; induces oxidative stress. |
| Boscalid | Varies by species | Fungi (e.g., Botrytis cinerea) | A widely used agricultural fungicide. |
| Fluopyram | Varies by species | Fungi, Nematodes | Broad-spectrum activity. |
| Carboxin | Varies by species | Fungi (primarily Basidiomycetes) | One of the first systemic fungicides developed. |
| Thifluzamide | Varies by species | Fungi (e.g., Rhizoctonia solani) | A benzamide fungicide. |
Validated Mode of Action of this compound
This compound, like other succinate dehydrogenase inhibitors (SDHIs), functions by interrupting the mitochondrial electron transport chain at Complex II (succinate dehydrogenase). This inhibition blocks the oxidation of succinate to fumarate, a key step in the TCA cycle, and prevents the transfer of electrons to the ubiquinone pool. The disruption of this vital process leads to a cascade of cellular events, culminating in fungal or nematode cell death.
Experimental Protocols
The validation of this compound's mode of action relies on robust biochemical assays. Below are detailed methodologies for key experiments used to characterize SDH inhibitors.
Succinate Dehydrogenase (Complex II) Activity Assay
This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Mitochondrial isolation buffer
-
Isolated mitochondria or cell lysates
-
Succinate solution (substrate)
-
DCPIP (2,6-dichlorophenolindophenol) solution (electron acceptor)
-
Potassium cyanide (KCN) (to inhibit Complex IV)
-
This compound and other inhibitors
-
Spectrophotometer
Protocol:
-
Isolate mitochondria from the target organism or prepare cell lysates.
-
Prepare a reaction mixture containing mitochondrial isolation buffer, KCN, and DCPIP.
-
Add the mitochondrial preparation to the reaction mixture and incubate.
-
Initiate the reaction by adding the succinate substrate.
-
Measure the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.
-
To determine the inhibitory effect, pre-incubate the mitochondrial preparation with this compound or other inhibitors before adding the substrate.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Antifungal/Nematicidal Assay
This experiment evaluates the efficacy of this compound in a whole-organism context.
Materials:
-
Culture of target fungus or nematode
-
Appropriate growth medium (e.g., agar plates for fungi, culture medium for nematodes)
-
This compound and control compounds (e.g., other fungicides/nematicides, solvent control)
-
Microscope
Protocol:
-
Prepare a dilution series of this compound in the appropriate solvent.
-
For antifungal assays, incorporate the different concentrations of this compound into the agar medium before pouring the plates. Inoculate the center of each plate with a plug of the target fungus.
-
For nematicidal assays, add the different concentrations of this compound to the nematode culture medium.
-
Incubate the plates/cultures under optimal growth conditions.
-
Measure the diameter of fungal colony growth or count the number of viable nematodes at specific time points.
-
Determine the EC50 (half-maximal effective concentration) value, which is the concentration of the inhibitor that causes a 50% reduction in growth or viability compared to the control.
This comprehensive guide, based on peer-reviewed data, confirms the mode of action of this compound as a potent succinate dehydrogenase inhibitor. Its efficacy against both fungi and nematodes makes it a valuable compound for further research and development in the fields of agriculture and medicine. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings.
References
Safety Operating Guide
Personal protective equipment for handling Sdh-IN-11
Essential Safety and Handling Guide for Sdh-IN-11
This guide provides comprehensive safety and logistical information for the handling and disposal of this compound, a compound for research use. While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to ensure a safe research environment.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to support your research and development activities.
Personal Protective Equipment (PPE)
Even when working with non-hazardous substances like this compound, wearing appropriate PPE is a fundamental aspect of good laboratory practice. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from accidental splashes or airborne particles of the compound. Safety glasses are the minimum requirement for working with or around hazardous materials in labs.[2][3][4] |
| Hand Protection | Disposable nitrile gloves. | Prevents direct skin contact with the chemical. Although not classified as a skin irritant, gloves are essential for providing skin protection from chemicals.[4][5] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from potential spills. A lab coat, protective eyewear, long pants and closed toe shoes are the minimum PPE for work in a laboratory where chemical, biological, radiological, or mechanical hazards are present.[2] |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects in the laboratory.[5] |
| Respiratory | Not generally required for handling small quantities in a well-ventilated area. A dust mask may be considered if handling large quantities of the solid form to prevent inhalation of dust. | This compound is not classified as a respiratory hazard.[1] However, minimizing inhalation of any chemical dust is a good safety practice. The use of respiratory protection must be cleared through the OEHS.[4] |
Operational and Disposal Plan
A systematic approach to handling and disposing of this compound will ensure safety and maintain the integrity of your experiments.
Experimental Workflow
Figure 1. A workflow diagram illustrating the key stages of handling and disposing of this compound.
Step-by-Step Handling Procedures
-
Pre-Experiment Preparation:
-
Handling the Compound:
-
When weighing the solid form of this compound, do so in a chemical fume hood or a designated area with good ventilation to minimize the potential for dust inhalation.
-
Use a clean spatula and weighing paper for accurate measurement.
-
When preparing solutions, add the solvent to the solid to avoid splashing.
-
Cap all containers tightly when not in use.
-
-
During the Experiment:
-
Handle all solutions containing this compound with care to avoid spills.
-
If a spill occurs, clean it up immediately following your laboratory's standard operating procedures for non-hazardous chemical spills.
-
Avoid eating, drinking, or applying cosmetics in the laboratory.[6]
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
-
Contaminated Waste:
-
All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed waste container.
-
This waste can typically be disposed of as non-hazardous laboratory waste, but always follow your institution's specific guidelines.
-
-
Unused this compound:
-
Unused solid this compound should be disposed of in accordance with your institution's chemical waste procedures for non-hazardous materials.
-
Aqueous solutions of this compound can often be disposed of down the drain with copious amounts of water, but confirm this is permissible under your local and institutional regulations.
-
-
Post-Experiment Cleanup:
-
Thoroughly clean all non-disposable equipment and the work area with an appropriate solvent (e.g., 70% ethanol or as indicated for your experimental needs).
-
Properly dispose of your PPE.
-
Wash your hands thoroughly with soap and water after completing your work.[6]
-
By following these guidelines, you can ensure the safe and effective use of this compound in your research endeavors, fostering a culture of safety and responsibility within your laboratory.
References
- 1. abmole.com [abmole.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. ba.auburn.edu [ba.auburn.edu]
- 4. uah.edu [uah.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

